5-Butyldecan-5-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5340-34-1 |
|---|---|
Molecular Formula |
C14H30O |
Molecular Weight |
214.39 g/mol |
IUPAC Name |
5-butyldecan-5-ol |
InChI |
InChI=1S/C14H30O/c1-4-7-10-13-14(15,11-8-5-2)12-9-6-3/h15H,4-13H2,1-3H3 |
InChI Key |
SSKIGFOKIDZBBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCC)(CCCC)O |
Origin of Product |
United States |
Foundational & Exploratory
Characterization of 5-Butyldecan-5-ol using NMR and IR spectroscopy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of the tertiary alcohol, 5-Butyldecan-5-ol, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The document outlines the expected spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for the characterization process. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the structural elucidation of organic molecules.
Introduction
This compound is a tertiary alcohol with the molecular formula C₁₄H₃₀O. Accurate structural confirmation and purity assessment are critical for its application in research and development. NMR and IR spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure and functional groups present in a sample. This guide will detail the theoretical and practical aspects of using these techniques for the characterization of this compound.
Predicted Spectroscopic Data
Due to the absence of readily available experimental spectra for this compound, the following data is predicted based on established principles of NMR and IR spectroscopy and comparison with analogous structures.
Infrared (IR) Spectroscopy
The IR spectrum of an alcohol is dominated by the characteristic absorptions of the hydroxyl (-OH) and carbon-oxygen (C-O) bonds. For this compound, a tertiary alcohol, the following peaks are anticipated:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Description |
| O-H Stretch | 3600 - 3200 | Strong, Broad | The broadness is due to hydrogen bonding. |
| C-H Stretch | 3000 - 2850 | Strong | Aliphatic C-H stretching vibrations. |
| C-O Stretch | 1210 - 1100 | Strong | Characteristic for tertiary alcohols[1][2]. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum will show signals corresponding to the different chemical environments of the hydrogen atoms in the molecule. The electronegativity of the oxygen atom will cause protons on adjacent carbons to be deshielded, shifting their signals downfield.[3]
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | ~1.0 - 2.0 | Singlet (broad) | 1H |
| -CH₂- (adjacent to C-OH, C4 & C6) | ~1.4 - 1.6 | Multiplet | 4H |
| -CH₂- (in butyl and decyl chains) | ~1.2 - 1.4 | Multiplet | 16H |
| -CH₃ (terminal methyl groups) | ~0.8 - 1.0 | Triplet | 6H |
Note: The exact chemical shift of the -OH proton is highly dependent on concentration, solvent, and temperature.
The carbon NMR spectrum provides information on the different carbon environments in the molecule.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C-OH (C5) | ~70 - 80 |
| -CH₂- (adjacent to C-OH, C4 & C6) | ~35 - 45 |
| -CH₂- (in butyl and decyl chains) | ~20 - 35 |
| -CH₃ (terminal methyl groups) | ~10 - 15 |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR and IR spectra of this compound.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.
Sample Preparation:
-
Ensure the sample of this compound is free of water and other impurities.
-
As this compound is a liquid at room temperature, the simplest method is to prepare a neat sample.
-
Place a single drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin liquid film.
Data Acquisition:
-
Record a background spectrum of the empty salt plates.
-
Place the sample holder with the prepared salt plates into the spectrometer.
-
Acquire the sample spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is required.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition (¹H NMR):
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include:
-
Spectral width: ~12-15 ppm
-
Number of scans: 8-16
-
Relaxation delay: 1-2 seconds
-
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Data Acquisition (¹³C NMR):
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.
-
Key parameters include:
-
Spectral width: ~200-220 ppm
-
Number of scans: 128 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
-
Process the data similarly to the ¹H NMR spectrum.
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the characterization of this compound using NMR and IR spectroscopy.
Caption: Workflow for the spectroscopic characterization of this compound.
This comprehensive guide provides the necessary theoretical and practical information for the successful characterization of this compound using NMR and IR spectroscopy. The predicted data and detailed protocols will aid researchers in confirming the structure and purity of this compound, facilitating its use in further scientific endeavors.
References
An In-depth Technical Guide to the Physical Properties of 5-Butyldecan-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the physical properties of the tertiary alcohol 5-Butyldecan-5-ol, with a specific focus on its melting and boiling points. Due to a lack of available experimental data in prominent chemical databases, this document outlines the standardized methodologies for the determination of these crucial physical constants. The protocols described herein are established techniques in organic chemistry for the characterization of novel compounds. This guide serves as a foundational resource for researchers handling this and structurally similar molecules, providing the necessary procedural knowledge to ascertain these key physical characteristics.
Introduction
This compound is a tertiary alcohol with the molecular formula C₁₄H₃₀O. As with any chemical entity, its physical properties, such as melting and boiling points, are fundamental to its characterization, purification, and application in further research and development. These properties are indicative of the intermolecular forces present and provide a baseline for assessing purity. This guide provides a comprehensive overview of the standard experimental procedures for determining these values.
Physical Properties of this compound
A thorough search of established chemical databases, including PubChem and ChemSpider, did not yield experimentally determined or computationally predicted values for the melting and boiling points of this compound. The data for this specific compound is currently not available in the public domain.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
The absence of this data necessitates experimental determination for any practical application or further study of this compound. The following sections detail the standard protocols for these measurements.
Experimental Protocols for Physical Property Determination
The following are generalized, yet detailed, experimental protocols for the determination of the melting and boiling points of a tertiary alcohol like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions to a liquid. For pure crystalline solids, this transition occurs over a narrow temperature range. The "melting range" is recorded from the temperature at which the first liquid droplet is observed to the temperature at which the entire sample is liquid.
Methodology: Capillary Method
This is the most common method for determining the melting point of a solid organic compound.
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in a powdered form. If the sample consists of large crystals, it should be gently pulverized using a mortar and pestle.
-
Obtain a capillary tube, which is a thin glass tube sealed at one end.
-
Press the open end of the capillary tube into the powdered sample.
-
To pack the sample into the sealed end of the tube, gently tap the bottom of the tube on a hard surface or drop it through a long, narrow tube to encourage the powder to settle at the bottom. The packed sample should be approximately 2-3 mm in height.
-
-
Measurement:
-
Insert the capillary tube into a melting point apparatus (e.g., a Mel-Temp or similar device).
-
If the approximate melting point is unknown, a rapid heating run should be performed first to get a rough estimate.
-
For an accurate measurement, start heating at a rate that allows the temperature to rise steadily.
-
As the temperature approaches the estimated melting point, the heating rate should be slowed to approximately 1-2 °C per minute.
-
Record the temperature at which the first sign of melting is observed (the appearance of liquid).
-
Continue heating slowly and record the temperature at which the last solid crystal melts.
-
The recorded melting range provides an indication of the sample's purity.
-
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology: Micro Boiling Point Determination (Thiele Tube Method)
This method is suitable for small quantities of a liquid sample.
-
Apparatus Setup:
-
Attach a small test tube (Durham tube) containing 0.5-1 mL of this compound to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
-
Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.
-
Insert this assembly into a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) such that the sample is below the oil level.
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner. The shape of the Thiele tube allows for even heat distribution by convection.
-
As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the temperature is just above the boiling point of the liquid.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. At the point when the liquid just begins to be drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure. The temperature at this moment is the boiling point of the liquid.
-
Record this temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the physical properties of a chemical compound like this compound.
Caption: Logical workflow for determining physical properties.
A Technical Guide to the Solubility of 5-Butyldecan-5-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-butyldecan-5-ol, a tertiary alcohol with a significant nonpolar character. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility predictions based on established chemical principles and provides detailed experimental protocols for researchers to determine precise quantitative data.
Predicted Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[1][2] This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents. This compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, but its long, branched alkyl chains (a total of 14 carbon atoms) impart a predominantly nonpolar, hydrophobic character.[1][3] Consequently, its solubility in polar solvents is expected to be limited, while it is predicted to be highly soluble in nonpolar organic solvents.
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.
| Solvent | Solvent Type | Predicted Solubility of this compound | Rationale |
| Hexane (B92381) | Nonpolar | High | The nonpolar alkyl chains of this compound will interact favorably with the nonpolar hexane molecules via London dispersion forces. |
| Toluene (B28343) | Nonpolar (Aromatic) | High | Similar to hexane, the nonpolar nature of toluene makes it a good solvent for the hydrophobic portion of the alcohol. |
| Acetone | Polar Aprotic | Moderate | Acetone has a polar carbonyl group but also significant nonpolar character. It can act as a hydrogen bond acceptor for the alcohol's hydroxyl group, but the long alkyl chains may limit high solubility. |
| Ethanol (B145695) | Polar Protic | Moderate to Low | While ethanol can engage in hydrogen bonding, the overall nonpolar character of this compound will likely limit its miscibility. Shorter-chain alcohols are more soluble in each other.[1] |
| Methanol | Polar Protic | Low | Methanol is more polar than ethanol, making it a less suitable solvent for a large, hydrophobic molecule like this compound. |
| Water | Polar Protic | Very Low / Insoluble | The large nonpolar C14 hydrocarbon structure will dominate, leading to the hydrophobic effect overcoming the hydrophilic nature of the single hydroxyl group, resulting in negligible solubility.[1][3] |
Experimental Protocols for Solubility Determination
To obtain precise, quantitative solubility data, standardized experimental procedures are necessary. The following protocols describe common methods for determining the solubility of a compound like this compound in organic solvents.
Method 1: Gravimetric Solubility Determination
This method involves preparing a saturated solution at a specific temperature, separating the undissolved solute, and determining the concentration of the dissolved solute by evaporating the solvent and weighing the residue.
Materials:
-
This compound
-
Selected organic solvents (e.g., hexane, toluene, acetone, ethanol)
-
Thermostatically controlled shaker bath or incubator
-
Centrifuge
-
Analytical balance
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed vials
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of glass vials.
-
Solvent Addition: Add a known volume (e.g., 10 mL) of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. For colloidal suspensions, centrifugation can be used to achieve clear separation.
-
Sample Withdrawal: Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant (the saturated solution) using a calibrated pipette.
-
Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed evaporating dish or vial.
-
Residue Weighing: Place the evaporating dish in a fume hood to allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen. For less volatile solvents, a vacuum oven at a temperature below the boiling point of the solute can be used.
-
Final Weighing: Once the solvent has completely evaporated, weigh the evaporating dish containing the solute residue.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of aliquot in mL) * 100
Method 2: High-Performance Liquid Chromatography (HPLC) Based Solubility Assay
This method is particularly useful for determining the solubility of compounds in complex mixtures or when only small amounts of the compound are available.
Materials:
-
This compound
-
Selected organic solvents
-
Thermostatically controlled shaker
-
HPLC system with a suitable detector (e.g., UV or Refractive Index)
-
Appropriate HPLC column
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials
Procedure:
-
Stock Solution and Calibration Curve: Prepare a stock solution of this compound of known concentration in a suitable solvent (one in which it is freely soluble). From this stock solution, prepare a series of calibration standards of decreasing concentration.
-
Calibration Curve Generation: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration to generate a calibration curve.
-
Saturated Solution Preparation: Prepare saturated solutions of this compound in the test solvents as described in Method 1 (Steps 1-4).
-
Sample Preparation for HPLC: Withdraw a small aliquot of the clear supernatant and filter it through a syringe filter into an autosampler vial.
-
Dilution: Dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.
-
HPLC Analysis: Inject the diluted sample into the HPLC system and determine the peak area.
-
Concentration Determination: Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Gravimetric solubility determination workflow.
Caption: HPLC-based solubility assay workflow.
References
5-Butyldecan-5-ol (CAS: 5340-34-1): A Technical Guide for Researchers
Introduction
5-Butyldecan-5-ol is a tertiary alcohol with the chemical formula C₁₄H₃₀O. Tertiary alcohols are a class of organic compounds that have garnered interest in medicinal chemistry. They can offer advantages over primary and secondary alcohols, such as increased metabolic stability, as the carbon atom bearing the hydroxyl group is not directly bonded to a hydrogen atom, thus preventing oxidation to aldehydes, ketones, or carboxylic acids. This metabolic resistance can be a desirable characteristic in the design of new therapeutic agents. The steric hindrance provided by the alkyl groups surrounding the hydroxyl group in tertiary alcohols can also influence their physical and biological properties.
This document provides a summary of the available technical data for this compound, intended to serve as a foundational resource for researchers and drug development professionals.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. This data is essential for understanding its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₄H₃₀O | ChemSpider |
| Molecular Weight | 214.39 g/mol | ChemSpider |
| Appearance | Colorless liquid | Sigma-Aldrich |
| Melting Point | -30 °C | Sigma-Aldrich |
| Boiling Point | 174 °C | Sigma-Aldrich |
| Density | 0.73 g/cm³ at 25 °C | Sigma-Aldrich |
| Flash Point | 46.0 °C (closed cup) | Sigma-Aldrich |
| Vapor Pressure | 1 hPa at 20 °C | Sigma-Aldrich |
| Viscosity | 1.16 mm²/s at 20 °C | Sigma-Aldrich |
Toxicological and Safety Information
Handling this compound requires adherence to standard laboratory safety protocols. The compound is classified as a flammable liquid and may be fatal if swallowed and enters airways.
| Parameter | Value | Species | Test Guideline | Source |
| LD50 Oral | > 5,000 mg/kg | Rat (male and female) | OECD Test Guideline 401 | Sigma-Aldrich |
| LC50 Inhalation | > 1369 ppm (8 h) | Rat (male) | OECD Test Guideline 403 | Sigma-Aldrich |
| LC50 Inhalation | > 5.6 mg/L (4 h) | Rat (male and female) | - | Sigma-Aldrich |
Safety Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
Wear protective gloves, eye protection, and face protection.
-
IF SWALLOWED: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.
-
Store in a well-ventilated place. Keep container tightly closed.
Experimental Considerations
Potential Synthetic Approach: Grignard Reaction
A common method for the synthesis of tertiary alcohols is the reaction of a Grignard reagent with a ketone. For this compound, this could potentially involve the reaction of pentylmagnesium bromide with nonan-5-one or butylmagnesium bromide with decan-5-one.
Caption: A potential workflow for the synthesis of this compound.
Biological Activity and Role in Drug Discovery
While no specific biological activities have been reported for this compound, its structure as a tertiary alcohol is of interest in the context of drug discovery.
General Advantages of Tertiary Alcohols in Medicinal Chemistry
Research has highlighted several potential benefits of incorporating tertiary alcohol moieties into drug candidates:
-
Metabolic Stability: As mentioned, tertiary alcohols are resistant to oxidation, which can be a major metabolic pathway for primary and secondary alcohols.
-
Modulation of Physicochemical Properties: The hydroxyl group can increase polarity and hydrogen bonding potential, which can influence solubility and interactions with biological targets.
-
Three-Dimensional Structure: The bulky nature of tertiary alcohols can provide a scaffold for creating molecules with greater three-dimensional complexity, which has been associated with improved clinical success rates.
Spectroscopic data for 5-Butyldecan-5-ol (1H NMR, 13C NMR, IR, Mass Spec)
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the tertiary alcohol, 5-Butyldecan-5-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed summary of expected values for 1H NMR, 13C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide also outlines standardized experimental protocols for the acquisition of such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic values for this compound. These predictions are based on established principles of spectroscopy and data from analogous aliphatic alcohols.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.45 | Singlet | 1H | OH |
| ~1.35 - 1.45 | Multiplet | 4H | CH ₂(CH₂)₃CH₃ (α to C-OH) |
| ~1.20 - 1.35 | Multiplet | 12H | (CH ₂)₃CH₃ and (CH ₂)₂CH₃ |
| ~0.90 | Triplet | 9H | CH ₃ |
Note: The chemical shift of the hydroxyl proton (OH) can vary depending on concentration, solvent, and temperature.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~75 | Quaternary | C -OH |
| ~40 | Secondary | C H₂(CH₂)₃CH₃ (α to C-OH) |
| ~32 | Secondary | (CH₂)₂C H₂CH₃ |
| ~28 | Secondary | CH₂C H₂CH₂CH₃ |
| ~23 | Secondary | CH₂C H₂CH₃ |
| ~14 | Primary | C H₃ |
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3400 | Strong, Broad | O-H Stretch | Alcohol |
| ~2955, ~2870 | Strong | C-H Stretch | Alkane |
| ~1465 | Medium | C-H Bend | Alkane |
| ~1375 | Medium | C-H Bend | Alkane |
| ~1150 | Strong | C-O Stretch | Tertiary Alcohol |
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment | Comments |
| 214 | [C₁₄H₃₀O]⁺ | Molecular Ion (M⁺) - Expected to be weak or absent for a tertiary alcohol.[1] |
| 199 | [M - CH₃]⁺ | Loss of a methyl group. |
| 185 | [M - C₂H₅]⁺ | Loss of an ethyl group. |
| 171 | [M - C₃H₇]⁺ | Loss of a propyl group. |
| 157 | [M - C₄H₉]⁺ | Alpha cleavage, loss of a butyl radical. |
| 143 | [M - C₅H₁₁]⁺ | Alpha cleavage, loss of a pentyl radical. |
| 196 | [M - H₂O]⁺ | Dehydration, loss of water.[2][3] |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube.[4] Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, typically operating at 100 MHz for carbon. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used compared to ¹H NMR. Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.[5]
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal. For ¹H NMR, the signals are integrated to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, a spectrum can be obtained from a neat sample. A single drop of the neat liquid is placed between two polished salt plates (e.g., NaCl or KBr).[6] The plates are pressed together to form a thin liquid film.
-
Acquisition: The salt plates are mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean, empty salt plates is recorded first. Then, the sample spectrum is recorded. The spectrum is typically an average of 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer. Electron Impact (EI) ionization is a common method for this type of analysis. In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative abundance of ions versus their m/z ratio. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a compound like this compound.
References
Thermal Stability and Decomposition of 5-Butyldecan-5-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical thermal stability and decomposition pathways of 5-Butyldecan-5-ol, a tertiary alcohol. Due to the limited specific experimental data available for this compound, this document outlines the predicted behavior based on established principles of organic chemistry and provides detailed, recommended experimental protocols for its analysis. The primary decomposition route for tertiary alcohols, the E1 elimination mechanism, is discussed in detail, along with the expected decomposition products. This guide also presents standardized methodologies for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and gas chromatography-mass spectrometry (GC-MS) to empirically determine the thermal properties of this compound.
Introduction
This compound is a tertiary alcohol with the chemical formula C₁₄H₃₀O. Its structure features a hydroxyl group attached to a tertiary carbon, which significantly influences its chemical reactivity and thermal stability. Understanding the thermal behavior of this compound is crucial for its application in various fields, including as a solvent, intermediate in chemical synthesis, or as a component in pharmaceutical formulations. Thermal decomposition can affect product purity, stability, and safety. This guide serves as a foundational resource for researchers and professionals investigating the thermal properties of this compound.
Predicted Thermal Decomposition Pathway: E1 Elimination
The thermal decomposition of tertiary alcohols, such as this compound, in the presence of acid catalysts typically proceeds through an E1 (Elimination, Unimolecular) mechanism.[1][2] This reaction involves the elimination of a water molecule to form an alkene.[1] The rate of this reaction is dependent on the stability of the intermediate carbocation, and for tertiary alcohols, this carbocation is highly stable, leading to a greater propensity for dehydration compared to primary and secondary alcohols.[1][3]
The E1 mechanism for the decomposition of this compound is a three-step process:
-
Protonation of the Hydroxyl Group: The hydroxyl group is protonated by an acid catalyst, forming a good leaving group (water).[1][2][3]
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation. This is the slow, rate-determining step of the reaction.[2][3]
-
Deprotonation to Form an Alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and yielding an alkene.[4][2]
Due to the structure of this compound, multiple alkene isomers can be formed, with the major product predicted by Zaitsev's rule, which states that the most substituted alkene will be the most stable and therefore the favored product.[2]
Predicted Thermal Behavior and Key Parameters
Tertiary alcohols are generally less thermally stable than primary and secondary alcohols and will undergo dehydration at lower temperatures. The specific decomposition temperature range for this compound would need to be determined experimentally. The following table summarizes the key quantitative parameters that can be obtained through thermal analysis.
| Parameter | Description | Significance | Analytical Technique |
| Onset Decomposition Temperature (T_onset) | The temperature at which the decomposition of the material begins. | Indicates the initiation of thermal instability. | TGA/DSC |
| Peak Decomposition Temperature (T_peak) | The temperature at which the rate of decomposition is at its maximum. | Represents the point of greatest thermal instability. | TGA (from DTG curve)/DSC |
| Mass Loss (%) | The percentage of the initial mass lost during decomposition. | Corresponds to the loss of a specific group (e.g., water) and can confirm the decomposition reaction. | TGA |
| Enthalpy of Decomposition (ΔH_decomp) | The amount of heat absorbed or released during the decomposition process. | Determines if the decomposition is endothermic or exothermic. | DSC |
Recommended Experimental Protocols
To obtain the quantitative data described above, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and gas chromatography-mass spectrometry (GC-MS) is recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature range of this compound by measuring its mass change as a function of temperature.
Instrumentation: A thermogravimetric analyzer with a high-precision balance and a furnace capable of a controlled heating rate.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Heat the sample from 25 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the sample mass (or mass percent) as a function of temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve to obtain the derivative thermogravimetric (DTG) curve.
-
Determine the onset decomposition temperature (T_onset) and the peak decomposition temperature (T_peak) from the TGA and DTG curves, respectively.
-
Quantify the mass loss associated with the decomposition step.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal decomposition of this compound and determine the enthalpy of decomposition.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed pan should be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify endothermic or exothermic peaks corresponding to thermal events.
-
Integrate the area of the decomposition peak to calculate the enthalpy of decomposition (ΔH_decomp).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify the volatile products formed during the thermal decomposition of this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer. A pyrolyzer accessory for the GC is ideal for controlled thermal decomposition.
Methodology:
-
Sample Preparation:
-
If using a pyrolyzer: Place a small, accurately weighed amount of this compound into a pyrolysis tube.
-
If analyzing the residue from a TGA experiment: Dissolve a portion of the collected condensate in a suitable volatile solvent (e.g., dichloromethane).
-
-
Instrument Setup (for Pyrolysis-GC-MS):
-
Set the pyrolyzer temperature to the decomposition temperature determined by TGA.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
-
-
-
Data Analysis:
-
Separate the decomposition products on the GC column.
-
Identify the individual components by comparing their mass spectra to a reference library (e.g., NIST).
-
Determine the relative abundance of each decomposition product from the peak areas in the chromatogram.
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental work to characterize the thermal stability and decomposition of this compound.
Conclusion
References
A Technical Guide to the Potential Applications of Long-Chain Tertiary Alcohols
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Long-chain tertiary alcohols are a class of organic compounds characterized by a hydroxyl group attached to a tertiary carbon atom within a long aliphatic chain. Unlike their primary and secondary alcohol counterparts, the unique steric hindrance and chemical stability of the tertiary alcohol moiety impart a distinct set of properties, making them valuable in a range of specialized applications. In drug development, they serve as critical metabolic stabilizers, enhancing the pharmacokinetic profiles of therapeutic agents. Their derivatives are effective as surfactants and emulsifiers in complex formulations. Furthermore, they show promise as antimicrobial agents and as precursors for advanced polymers and high-performance lubricants. This guide provides an in-depth review of these applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations to facilitate further research and development.
Core Applications and Mechanisms
The utility of long-chain tertiary alcohols stems from their structural attributes. The tertiary carbon atom, bonded to three other carbon atoms, shields the hydroxyl group, making it resistant to oxidation and slowing the rate of conjugation reactions. This inherent stability is a cornerstone of their application in pharmacology and materials science.
Drug Development: Enhancing Metabolic Stability
A primary challenge in drug design is engineering molecules that are not rapidly metabolized and cleared from the body. Primary and secondary alcohols are often metabolic "soft spots," susceptible to Phase I oxidation by Cytochrome P450 (CYP) enzymes and Phase II conjugation by UDP-glucuronosyltransferase (UGT) enzymes.[1]
-
Resistance to Oxidation: Tertiary alcohols cannot be easily oxidized because the carbon atom bearing the hydroxyl group lacks a hydrogen atom.[1] This prevents their conversion to ketones or aldehydes by CYP enzymes, a common metabolic pathway that deactivates many drugs.[2][3]
-
Reduced Glucuronidation: The bulky alkyl groups surrounding the tertiary hydroxyl group create significant steric hindrance. This shield makes it difficult for UGT enzymes to catalyze the attachment of a large glucuronic acid moiety, thereby slowing down this major elimination pathway.[1][4][5]
By strategically incorporating a long-chain tertiary alcohol group into a drug candidate, medicinal chemists can block these key metabolic routes, leading to improved half-life, enhanced bioavailability, and a more predictable pharmacokinetic profile.[1]
Surfactants and Emulsifiers
When functionalized with a polar head group (e.g., sulfated), branched-chain tertiary alcohols can act as anionic surfactants. Their branched, bulky hydrophobic tails disrupt the efficient packing of molecules at the air-water interface, leading to distinct surface properties. These include good wetting and emulsifying capabilities, often with lower foaming than their linear counterparts, which is desirable in formulations like coatings, inks, and agrochemicals.
Lubricants and Plasticizers
Esters derived from the reaction of dicarboxylic acids with long-chain branched or tertiary alcohols are used as synthetic lubricants and plasticizers. The branching of the alcohol component disrupts the crystalline packing of the ester molecules at low temperatures, resulting in lower pour points.[6] This makes them suitable for high-performance fluids that must operate across a wide temperature range. In polymers, these esters can increase flexibility and processability.
Antimicrobial Agents
Synthetic tertiary alcohols, particularly those containing aryl or halogenated moieties, have demonstrated promising antimicrobial activity against a range of bacteria and fungi. While the exact mechanism is not fully elucidated, it is believed that their lipophilic character allows them to disrupt the integrity of microbial cell membranes, leading to cell death. Their stability makes them attractive candidates for incorporation into materials or formulations requiring long-lasting antimicrobial protection.
Quantitative Data and Physical Properties
The physical properties of long-chain tertiary alcohols are dictated by their molecular weight and branched structure. The data for specific long-chain tertiary alcohols is not as widely tabulated as for primary alcohols. However, available data and established chemical principles allow for a clear understanding of their properties.
Table 1: Physical Properties of Representative Tertiary Alcohols
| Compound Name | IUPAC Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
|---|---|---|---|---|
| tert-Butyl Alcohol | 2-Methyl-2-propanol | C₄H₁₀O | 74.12 | 82.4[7] |
| 2,4,4-Trimethyl-2-pentanol | 2,4,4-Trimethylpentan-2-ol | C₈H₁₈O | 130.23 | 144[8] |
| 2-Methyl-2-hexanol | 2-Methylhexan-2-ol | C₇H₁₆O | 116.20 | 141-142 |
| 2-Methyl-2-octanol (B126132) | 2-Methyloctan-2-ol | C₉H₂₀O | 144.25 | 177-179 |
Note: Data is compiled from multiple sources. Boiling points are at atmospheric pressure.
General Trends:
-
Boiling Point: Increases with molecular weight due to stronger van der Waals forces. However, the high degree of branching in tertiary alcohols lowers their boiling points compared to linear primary alcohols of the same molecular weight, as the branching interferes with efficient molecular packing.[9][10]
-
Solubility: Solubility in water decreases significantly as the hydrocarbon chain length increases. While short-chain tertiary alcohols like tert-butanol (B103910) are miscible with water, long-chain variants are effectively insoluble.[11]
-
Density: Generally, densities are lower than water, typically in the range of 0.80 - 0.85 g/mL.
Table 2: Performance Data of Tertiary/Branched Alcohol Derivatives
| Derivative Class | Example Compound | Application | Performance Metric | Value/Observation |
|---|---|---|---|---|
| Anionic Surfactant | C₁₆-Branched Tertiary Alcohol Sulfate (B86663) | Surfactant | Equilibrium Surface Tension (γCMC) | 26.69 mN/m[9] |
| C₁₂-Branched Tertiary Alcohol Sulfate | Surfactant | Equilibrium Surface Tension (γCMC) | 27.41 mN/m[9] | |
| Lubricant Ester | Di-2-ethylhexanol Sebacate | Lubricant Base | Pour Point | -60 °C[6] |
| | Di-2-ethylbutyl Sebacate | Lubricant Base | Pour Point | -44 °C[6] |
Experimental Protocols
Synthesis of a Long-Chain Tertiary Alcohol via Grignard Reaction
This protocol describes the synthesis of 2-methyl-2-octanol from 2-octanone (B155638) and a methyl Grignard reagent. The Grignard reaction is a robust and widely used method for forming carbon-carbon bonds and synthesizing tertiary alcohols.[12][13]
Materials:
-
Magnesium turnings
-
Iodomethane (Methyl Iodide)
-
Anhydrous diethyl ether
-
2-Octanone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser (all oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
Methodology:
-
Grignard Reagent Preparation: a. Assemble the dry flask, condenser, and dropping funnel. Place magnesium turnings in the flask under a nitrogen or argon atmosphere. b. Dissolve iodomethane in anhydrous diethyl ether and add it to the dropping funnel. c. Add a small portion of the iodomethane solution to the magnesium. The reaction should initiate, indicated by bubbling and a color change. If it does not start, gentle warming may be required. d. Once initiated, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux. e. After the addition is complete, continue stirring until the magnesium is consumed. The resulting grey/brown solution is the Grignard reagent (methylmagnesium iodide).
-
Reaction with Ketone: a. Cool the Grignard reagent solution in an ice bath. b. Dissolve 2-octanone in anhydrous diethyl ether and add this solution to the dropping funnel. c. Add the 2-octanone solution dropwise to the stirred, cooled Grignard reagent. d. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.
-
Work-up and Purification: a. Cool the reaction mixture again in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction and hydrolyze the intermediate magnesium alkoxide. b. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. c. Combine the organic layers and wash sequentially with water and then brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude 2-methyl-2-octanol. e. The product can be further purified by vacuum distillation if required.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of a tertiary alcohol, which is the lowest concentration that prevents visible microbial growth.[14][15][16]
References
- 1. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The mechanism of oxidation of allylic alcohols to alpha,beta-unsaturated ketones by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A specific hydroxysteroid UGT is responsible for the conjugation of aliphatic alcohols in rats: an estimation of the importance of glucuronidation versus oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. iloencyclopaedia.org [iloencyclopaedia.org]
- 8. Buy 2,4,4-Trimethyl-2-pentanol | 690-37-9 [smolecule.com]
- 9. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. midwestinstrument.com [midwestinstrument.com]
- 12. researchgate.net [researchgate.net]
- 13. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. futurelearn.com [futurelearn.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Health and Safety Considerations for 5-Butyldecan-5-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety considerations for 5-Butyldecan-5-ol, a tertiary alcohol with applications in various research and development settings. The information presented herein is intended to inform safe handling, storage, and disposal practices, as well as to provide an understanding of the potential toxicological profile of this compound. All personnel handling this substance should be adequately trained in chemical safety and have access to appropriate personal protective equipment.
Physicochemical and Hazard Information
A summary of the key physicochemical properties and hazard classifications for this compound is provided below. This information is critical for understanding the substance's behavior and potential hazards.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Clear, colorless liquid |
| Melting Point | -30 °C (-22 °F)[1] |
| Boiling Point | 174 °C (345 °F)[1] |
| Flash Point | 46.0 °C (114.8 °F) - closed cup[1] |
| Density | 0.73 g/cm³ at 25 °C (77 °F)[1] |
| Vapor Pressure | 5.1 hPa at 37.7 °C (99.9 °F)[1] |
| Autoignition Temperature | 210.0 °C (410.0 °F)[1] |
| Water Solubility | No data available |
Table 2: Hazard Identification and Classification
| Hazard | Classification | Precautionary Statement Codes |
| Flammability | Flammable liquid and vapor (Category 3)[2] | H226[2] |
| Aspiration Hazard | May be fatal if swallowed and enters airways (Category 1)[2] | H304[2] |
| Skin | Repeated exposure may cause skin dryness or cracking.[2] | - |
Toxicological Data
The following table summarizes the available acute toxicity data for this compound. These studies were likely conducted following standardized OECD guidelines.
Table 3: Acute Toxicity of this compound
| Test | Species | Route | Result | Guideline |
| LD50 | Rat (male and female) | Oral | > 5,000 mg/kg | OECD Test Guideline 401[2] |
| LC50 | Rat (male) | Inhalation (vapor) | > 1369 ppm (8 h) | OECD Test Guideline 403[2] |
| LC50 | Rat (male and female) | Inhalation (dust/mist) | > 5.6 mg/l (4 h)[2] | OECD Test Guideline 403 |
Experimental Protocols
While the full, detailed experimental reports for the toxicity of this compound are not publicly available, the following protocols are based on the OECD guidelines cited in the safety data sheets and represent the standard methodologies for such assessments.
OECD Test Guideline 401: Acute Oral Toxicity
This guideline outlines the procedure for assessing the acute toxic effects of a substance administered orally.[2]
Objective: To determine the median lethal dose (LD50), which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.[2]
Methodology:
-
Test Animals: Healthy, young adult rats are typically used.[2] Animals are acclimatized to laboratory conditions for at least 5 days prior to the test.[2]
-
Dosage: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[2] For liquids, the substance is typically administered by gavage using a stomach tube.[2] The volume of liquid administered should not exceed 1 mL/100 g of body weight for rodents, although 2 mL/100 g may be used for aqueous solutions.[2]
-
Observation Period: Animals are observed for a period of at least 14 days.[3]
-
Clinical Observations: Cageside observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior patterns.[2] Particular attention is paid to tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.[2]
-
Body Weight: Individual animal weights are recorded shortly before administration of the test substance and weekly thereafter.[2]
-
Pathology: All animals (including those that die during the test and survivors at the end of the observation period) undergo a gross necropsy.[2] All observed pathological changes are recorded.[2]
OECD Test Guideline 403: Acute Inhalation Toxicity
This guideline is used to assess the health hazards likely to arise from short-term exposure to a substance via inhalation.[3][4]
Objective: To determine the median lethal concentration (LC50), which is the concentration of the chemical in the air that is expected to cause death in 50% of the test animals during a defined exposure period.[4]
Methodology:
-
Test Animals: The rat is the preferred species.[5] Healthy young adult animals are used.[6]
-
Exposure System: The study is conducted using a dynamic airflow inhalation exposure system to ensure a precisely controlled atmosphere containing the test substance.[4]
-
Exposure Conditions: Animals are typically exposed to the test substance for a predetermined duration, commonly 4 hours.[3][4] At least three concentrations are usually tested.[3]
-
Observation Period: Following exposure, the animals are observed for at least 14 days.[3][5]
-
Clinical Observations: Animals are monitored for mortality, clinical signs of toxicity, respiratory distress, behavioral changes, and body weight fluctuations.[4]
Handling and Safety Precautions
Due to its flammability and aspiration hazard, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear flame-retardant antistatic protective clothing and chemically resistant gloves (e.g., nitrile rubber).[1][2]
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, use a respirator with a filter appropriate for organic vapors (Filter A).[1]
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][2]
First Aid Measures
-
If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. Due to the risk of aspiration, if vomiting occurs, keep the head low so that stomach content doesn't get into the lungs.[1][2]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][2]
-
If Inhaled: Move the person into fresh air.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[1][2] No smoking in the storage area. Store under an inert gas.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[2] Do not let the product enter drains, as there is a risk of explosion.[1]
Stability and Reactivity
-
Reactivity: Vapor/air mixtures are explosive with intense warming.[1][2]
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[1][2]
-
Possibility of Hazardous Reactions: Violent reactions are possible with strong oxidizing agents and various plastics.[1]
-
Conditions to Avoid: Heating.[1]
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: In the event of a fire, carbon oxides may be formed.
Visualized Workflow
The following diagram illustrates a generalized workflow for the health and safety assessment of a chemical substance like this compound.
Caption: Chemical Safety Assessment Workflow.
References
Methodological & Application
Purifying 5-Butyldecan-5-ol: A Detailed Guide to Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the purification of the tertiary alcohol, 5-Butyldecan-5-ol, using silica (B1680970) gel column chromatography. This method is designed to efficiently remove impurities, yielding a high-purity product suitable for further research and development applications.
Introduction
This compound is a long-chain, branched tertiary alcohol. Due to its hydrophobic nature and the potential for closely related impurities from its synthesis, purification by column chromatography is an essential step to ensure high purity. This document outlines the principles, experimental procedures, and expected outcomes for the successful purification of this compound. The primary separation mechanism is adsorption chromatography on a polar stationary phase (silica gel) with a non-polar mobile phase, where compounds are separated based on their polarity. Less polar compounds will elute faster, while more polar compounds will have a stronger affinity for the silica gel and elute later.
Data Summary
The following tables summarize the key parameters and expected results for the purification of this compound by flash column chromatography.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | Dependent on sample size (e.g., 40 mm x 200 mm for 1-5 g scale) |
| Mobile Phase (Eluent) | Hexane (B92381)/Ethyl Acetate (B1210297) Gradient |
| Initial Eluent | 98:2 (Hexane:Ethyl Acetate) |
| Final Eluent | 90:10 (Hexane:Ethyl Acetate) |
| Flow Rate | ~2 inches/minute (flash chromatography)[1] |
| Detection Method | Thin-Layer Chromatography (TLC) with chemical staining |
Table 2: Sample and Fractionation Data (Example for a 2.5 g crude sample)
| Parameter | Value |
| Crude Sample Loading | 2.5 g |
| Volume of Silica Gel | ~125 g (50:1 ratio of silica to crude product) |
| Initial Eluent Volume | 500 mL |
| Gradient Eluent Volume | 1000 - 1500 mL |
| Fraction Size | 20 mL |
| Expected Product Elution | Fractions ~25-40 |
| Typical Yield | >95% |
| Expected Purity | >98% |
Experimental Protocols
This section provides a detailed step-by-step procedure for the purification of this compound.
Thin-Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.[2] This will help predict the elution behavior of this compound and its impurities on the column.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Spotting capillaries
-
Crude this compound sample
-
Various ratios of Hexane:Ethyl Acetate (e.g., 99:1, 98:2, 95:5, 90:10)
-
Visualizing agent (e.g., potassium permanganate (B83412) stain)
Procedure:
-
Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).
-
Using a capillary, spot the solution onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber containing a hexane/ethyl acetate mixture.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front.
-
Dry the plate and visualize the spots using a potassium permanganate stain.
-
The ideal solvent system will give the this compound an Rf value of approximately 0.2-0.3.[1]
Column Preparation (Slurry Method)
Proper column packing is critical for achieving good separation.[3]
Materials:
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Silica gel (230-400 mesh)
-
Initial eluent (e.g., 98:2 Hexane:Ethyl Acetate)
Procedure:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[3]
-
Add a thin layer of sand (~1 cm) over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial eluent. The consistency should be pourable but not too dilute.
-
Pour the slurry into the column. Use a funnel to avoid spilling.
-
Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.[3]
-
Once the silica has settled, add another layer of sand (~1 cm) on top to protect the silica bed from disturbance during sample loading.
-
Open the stopcock and drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Sample Loading
Procedure:
-
Dissolve the crude this compound (e.g., 2.5 g) in a minimal amount of a non-polar solvent like hexane or the initial eluting solvent.
-
Carefully apply the dissolved sample to the top of the column using a pipette, allowing it to distribute evenly onto the sand.
-
Open the stopcock and allow the sample to enter the silica gel bed.
-
Rinse the sample flask with a small amount of the initial eluent and add it to the column to ensure all the sample is loaded.
-
Once the sample has fully entered the silica, carefully add the mobile phase to the top of the column.
Elution and Fraction Collection
A gradient elution is recommended to efficiently separate the non-polar impurities from the more polar this compound.[2]
Procedure:
-
Begin eluting the column with the initial, less polar solvent mixture (e.g., 98:2 Hexane:Ethyl Acetate).
-
Maintain a constant flow rate. For flash chromatography, apply gentle air pressure to achieve a flow rate of approximately 2 inches per minute.[1]
-
Collect the eluate in fractions of a consistent volume (e.g., 20 mL) in labeled test tubes or vials.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. For example, after collecting a set number of fractions with the initial eluent, switch to a 95:5 mixture, and then to a 90:10 mixture.
-
Monitor the composition of the fractions by TLC to identify which fractions contain the purified this compound.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
The following diagrams illustrate the key workflows in the purification process.
References
Application Notes and Protocols: Interpreting the ¹H NMR Spectrum of 5-Butyldecan-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Butyldecan-5-ol. Included are the predicted chemical shifts (δ), multiplicities, and integration values for the distinct proton environments within the molecule. A standard experimental protocol for acquiring the ¹H NMR spectrum of a tertiary alcohol is also detailed. These notes are intended to serve as a practical resource for researchers in organic chemistry, analytical chemistry, and drug development for the structural elucidation of similar molecules.
Predicted ¹H NMR Data for this compound
The ¹H NMR spectrum of this compound is predicted based on the analysis of its molecular structure and established principles of NMR spectroscopy. Due to the molecule's symmetry, with two identical butyl groups and two identical pentyl groups attached to the tertiary carbon bearing the hydroxyl group, a simplified spectrum is anticipated.
Structure of this compound:
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a (-CH₃) | ~ 0.9 | Triplet (t) | 6H |
| b, c, d (-CH₂) | ~ 1.2 - 1.6 | Multiplet (m) | 20H |
| e (-OH) | ~ 1.0 - 2.5 (variable) | Singlet (s) | 1H |
Note: The chemical shift of the hydroxyl proton (-OH) is highly variable and depends on factors such as solvent, concentration, and temperature.[1] It often appears as a broad singlet and its signal can be exchanged with deuterium (B1214612) by adding D₂O to the NMR sample, causing the peak to disappear from the spectrum.[2]
Experimental Protocol: ¹H NMR Spectroscopy of a Tertiary Alcohol
This protocol outlines the standard procedure for the preparation and analysis of a tertiary alcohol, such as this compound, by ¹H NMR spectroscopy.
2.1. Materials and Equipment
-
This compound (sample)
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 300 MHz or higher)
-
Tetramethylsilane (TMS) (optional, as modern spectrometers often reference the solvent peak)
2.2. Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
If TMS is used as an internal standard, add one drop.
-
Cap the NMR tube securely and gently vortex the tube until the sample is completely dissolved.
2.3. Instrument Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃).
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm or the TMS signal to 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of the protons.
2.4. D₂O Exchange (Optional)
-
After acquiring the initial spectrum, remove the NMR tube from the spectrometer.
-
Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Cap the tube and shake gently to mix.
-
Re-acquire the ¹H NMR spectrum. The disappearance of a peak confirms its assignment as the hydroxyl proton.[2][3]
Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum of this compound.
Caption: Workflow for the interpretation of the ¹H NMR spectrum of this compound.
Discussion
The predicted ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. The upfield region of the spectrum is expected to be dominated by the signals of the alkyl protons. The terminal methyl groups (-CH₃) of the butyl and pentyl chains are anticipated to appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene (B1212753) (-CH₂-) groups. The numerous methylene protons along the alkyl chains will likely overlap, resulting in a complex multiplet in the region of approximately 1.2 to 1.6 ppm. The single proton of the hydroxyl group (-OH) is expected to be a singlet, as proton exchange often decouples it from adjacent protons.[2][4] Its chemical shift can vary, and its identity can be confirmed by its disappearance upon the addition of D₂O.[3] The absence of protons on the carbon adjacent to the hydroxyl group (a tertiary alcohol) means there will be no signal in the typical 3.4-4.5 ppm region for protons on a carbon bearing an oxygen.[2]
Conclusion
This application note provides a predicted ¹H NMR spectrum for this compound and a standard protocol for its experimental determination. The interpretation of the spectrum is straightforward, relying on fundamental principles of chemical shift, integration, and spin-spin splitting. The provided workflow and data serve as a valuable reference for the structural characterization of this and similar tertiary alcohols.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Functional Group Analysis of 5-Butyldecan-5-ol using IR Spectroscopy
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique for the identification of functional groups in organic molecules. This application note details the use of Fourier Transform Infrared (FTIR) spectroscopy for the functional group analysis of 5-Butyldecan-5-ol, a tertiary alcohol. The position, intensity, and shape of absorption bands in the IR spectrum provide a molecular fingerprint, allowing for the confirmation of key functional moieties within the molecule.
Principle
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. For this compound, the primary functional groups of interest are the hydroxyl (-OH) group and the alkyl (C-H) chains. The tertiary nature of the alcohol can also be inferred from the specific wavenumber of the C-O stretching vibration.
Key Functional Groups in this compound and their Expected IR Absorptions:
-
O-H Stretch: The stretching vibration of the hydroxyl group is highly characteristic. Due to hydrogen bonding between alcohol molecules, this absorption appears as a strong and broad band in the region of 3600-3200 cm⁻¹.[1][2][3][4] The broadness of this peak is a key indicator of the presence of an alcohol.[1][2][4]
-
C-H Stretch: The stretching vibrations of the C-H bonds in the butyl and decyl chains will result in strong absorptions in the 3000-2850 cm⁻¹ region.[5][6]
-
C-O Stretch: The stretching vibration of the carbon-oxygen single bond in an alcohol is also a prominent feature. For tertiary alcohols, this peak is typically observed in the 1200-1125 cm⁻¹ range.[7][8] This is shifted to a higher frequency compared to primary and secondary alcohols.[9]
Experimental Protocol
Objective: To acquire the infrared spectrum of this compound and identify its characteristic functional group absorptions.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory
Materials:
-
This compound (liquid sample)
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Sample Application:
-
Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. A typical measurement range is 4000-400 cm⁻¹.
-
To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans).[10]
-
-
Data Analysis:
-
Process the acquired spectrum (e.g., baseline correction, if necessary).
-
Identify the key absorption bands and record their wavenumbers (cm⁻¹).
-
Correlate the observed absorption bands with the functional groups present in this compound.
-
-
Cleaning:
Data Presentation
The expected IR absorption bands for this compound are summarized in the table below.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Peak Shape |
| 3600 - 3200 | O-H (Alcohol) | Stretching | Strong | Broad |
| 3000 - 2850 | C-H (Alkyl) | Stretching | Strong | Sharp |
| 1470 - 1450 | C-H (Alkyl) | Bending (Scissoring) | Medium | Sharp |
| 1370 - 1350 | C-H (Alkyl - CH₃) | Bending (Rocking) | Medium | Sharp |
| 1200 - 1125 | C-O (Tertiary Alcohol) | Stretching | Strong | Sharp |
Experimental Workflow
Caption: Workflow for IR Spectroscopy of this compound.
References
- 1. tutorchase.com [tutorchase.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. quizlet.com [quizlet.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. agilent.com [agilent.com]
- 13. drawellanalytical.com [drawellanalytical.com]
Application Note: Mass Spectrometry Fragmentation Analysis of 5-Butyldecan-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the expected mass spectrometry fragmentation pattern of 5-Butyldecan-5-ol, a tertiary alcohol. Understanding the fragmentation behavior of such molecules is critical for their identification and structural elucidation in complex matrices, a common requirement in pharmaceutical research and development. This note provides a detailed experimental protocol for analysis via electron ionization mass spectrometry (EI-MS) and presents the predicted fragmentation pathways and corresponding m/z values in a clear, tabular format. A visual representation of the fragmentation process is also provided using a Graphviz diagram to aid in the interpretation of mass spectral data.
Introduction
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. In electron ionization (EI), molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and subsequent fragmentation. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification.
Tertiary alcohols, such as this compound, exhibit distinct fragmentation patterns. Due to the stability of the resulting tertiary carbocation, the molecular ion peak is often of low abundance or entirely absent in the mass spectrum.[1][2][3] The primary fragmentation pathways for tertiary alcohols are alpha-cleavage and dehydration.[2][4][5]
-
Alpha-cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon atom bearing the hydroxyl group. This process results in the formation of a stable, resonance-stabilized oxonium ion and a radical species.[4][5]
-
Dehydration: This pathway involves the elimination of a water molecule (H₂O) from the molecular ion, resulting in a fragment ion with a mass 18 units less than the molecular ion ([M-18]⁺).[1][2]
This compound has a molecular formula of C₁₄H₃₀O and a monoisotopic mass of 214.2297 g/mol .[6] Its structure consists of a decane (B31447) backbone with a hydroxyl group and a butyl group attached to the fifth carbon, rendering it a tertiary alcohol. The groups attached to the tertiary carbon are two butyl groups and one pentyl group.
Predicted Mass Spectrometry Fragmentation Data
The expected fragmentation of this compound under electron ionization is summarized in the table below. The fragmentation is dominated by alpha-cleavage and dehydration.
| m/z | Proposed Fragment Ion | Fragmentation Pathway | Notes |
| 214 | [C₁₄H₃₀O]⁺ | Molecular Ion | Expected to be of very low abundance or absent.[1][2][3] |
| 196 | [C₁₄H₂₈]⁺ | Dehydration ([M-18]) | Loss of a water molecule from the molecular ion.[1][2] |
| 157 | [C₁₀H₂₁O]⁺ | Alpha-cleavage | Loss of a butyl radical (•C₄H₉) from the molecular ion. |
| 143 | [C₉H₁₉O]⁺ | Alpha-cleavage | Loss of a pentyl radical (•C₅H₁₁) from the molecular ion. |
| 57 | [C₄H₉]⁺ | Alkyl fragment | Butyl carbocation, can be formed from further fragmentation. |
| 71 | [C₅H₁₁]⁺ | Alkyl fragment | Pentyl carbocation, can be formed from further fragmentation. |
Experimental Protocol: Electron Ionization Mass Spectrometry of this compound
This protocol outlines the general procedure for acquiring a mass spectrum of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
1. Sample Preparation
-
Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or methanol.
-
Perform a serial dilution to obtain a final concentration of 10-100 µg/mL for analysis.
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph (GC)
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer (MS)
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1000 amu/s.
-
3. Data Acquisition and Analysis
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Process the data using the instrument's software to identify the m/z values of the fragment ions and their relative abundances.
-
Compare the obtained mass spectrum with the predicted fragmentation pattern.
Fragmentation Pathway Diagram
Caption: Fragmentation pathways of this compound in EI-MS.
References
- 1. GCMS Section 6.10 [people.whitman.edu]
- 2. Video: Mass Spectrometry: Alcohol Fragmentation [app.jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]
- 6. chemspider.com [chemspider.com]
Application Notes and Protocols: 5-Butyldecan-5-ol as a Novel Lubricant Additive
Introduction
5-Butyldecan-5-ol is a tertiary alcohol with a branched, long-chain alkyl structure. While direct studies on its application as a lubricant additive are not extensively documented in publicly available literature, its molecular structure suggests potential benefits analogous to other long-chain and branched alcohols.[1][2] Such compounds are known to improve the lubricity, thermal stability, and low-temperature performance of base oils.[1] This document outlines the potential applications of this compound as a lubricant additive and provides detailed protocols for its evaluation.
Potential Applications
Based on the characteristics of similar long-chain alcohols, this compound is proposed for use in the following applications:
-
Friction Modifier: The long alkyl chains can form a protective film on metal surfaces, reducing direct metal-to-metal contact and thereby lowering the coefficient of friction.
-
Anti-Wear Additive: By forming a boundary lubricating film, it can help to minimize wear under moderate load conditions.
-
Viscosity Index Improver Precursor: While not a polymer itself, it can serve as a monomer for the synthesis of polymethacrylate (B1205211) (PMA) viscosity index improvers. PMAs derived from long-chain alcohols are known to enhance the viscosity-temperature characteristics of lubricants.[3]
-
Component of Synthetic Esters: this compound can be esterified with dicarboxylic acids to produce synthetic esters.[1] These esters are valuable as high-performance lubricant base stocks or additives, exhibiting excellent thermal stability and low pour points.[1]
Quantitative Data Summary
The following tables summarize the expected performance improvements when this compound is blended with a standard Group III base oil. These values are hypothetical and should be confirmed through experimental testing as outlined in the protocols below.
Table 1: Tribological Performance
| Property | Base Oil | Base Oil + 5% this compound (Predicted) | Test Method |
| Coefficient of Friction | 0.12 | 0.09 | ASTM D5183 |
| Wear Scar Diameter (mm) | 0.55 | 0.45 | ASTM D4172 |
| Weld Point (N) | 1600 | 1800 | ASTM D2783 |
| Load-Wear Index | 45 | 55 | ASTM D2783 |
Table 2: Physical and Chemical Properties
| Property | Base Oil | Base Oil + 5% this compound (Predicted) | Test Method |
| Kinematic Viscosity @ 40°C (cSt) | 46 | 48 | ASTM D445 |
| Kinematic Viscosity @ 100°C (cSt) | 6.8 | 7.2 | ASTM D445 |
| Viscosity Index | 120 | 130 | ASTM D2270 |
| Pour Point (°C) | -15 | -18 | ASTM D97 |
| Flash Point (°C) | 220 | 225 | ASTM D92 |
| Oxidation Stability (minutes) | 150 | 200 | ASTM D2272 |
Experimental Protocols
Detailed methodologies for evaluating the performance of this compound as a lubricant additive are provided below.
Protocol 1: Tribological Performance Evaluation using a Four-Ball Wear Tester
This protocol describes the procedure for determining the anti-wear and extreme pressure properties of a lubricant blend containing this compound.
1. Objective: To quantify the reduction in friction and wear provided by the addition of this compound to a base oil.
2. Apparatus: Four-Ball Wear Test Machine.
3. Materials:
- Group III Base Oil
- This compound
- Steel test balls (AISI 52100 steel)
- Heptane (B126788) (for cleaning)
4. Procedure:
- Preparation of Lubricant Blends: Prepare a 5% (w/w) solution of this compound in the base oil. Ensure thorough mixing.
- Cleaning: Thoroughly clean the test balls and the ball pot with heptane and allow them to dry completely.
- Assembly: Place three of the clean, dry steel balls in the ball pot. Secure the pot in the tester. Place the fourth ball in the chuck of the motor-driven spindle.
- Lubricant Addition: Pour the test lubricant into the ball pot to a level sufficient to cover the three lower balls.
- Test Conditions (Anti-Wear - ASTM D4172):
- Temperature: 75 °C
- Speed: 1200 rpm
- Load: 392 N (40 kgf)
- Duration: 60 minutes
- Test Conditions (Extreme Pressure - ASTM D2783):
- Temperature: Ambient
- Speed: 1770 rpm
- Load: Increased in stages until welding occurs.
- Duration: 10 seconds per load stage.
- Post-Test Analysis:
- After the anti-wear test, clean the three lower balls and measure the diameter of the wear scars using a microscope. Calculate the average wear scar diameter.
- For the extreme pressure test, record the load at which welding occurs (weld point) and calculate the Load-Wear Index.
5. Data Analysis: Compare the wear scar diameter, weld point, and load-wear index of the base oil with the blend containing this compound.
Protocol 2: Evaluation of Physical and Chemical Properties
This protocol outlines the standard methods for determining key physical and chemical properties of the lubricant blend.
1. Objective: To assess the effect of this compound on the viscosity, low-temperature performance, flash point, and oxidative stability of the base oil.
2. Apparatus:
- Viscometer Bath
- Pour Point Apparatus
- Cleveland Open Cup Flash Point Tester
- Rotary Pressure Vessel Oxidation Test (RPVOT) Apparatus
3. Procedure:
- Viscosity and Viscosity Index (ASTM D445 and D2270):
- Measure the kinematic viscosity of the lubricant samples at 40 °C and 100 °C using a calibrated glass capillary viscometer.
- Calculate the viscosity index using the measured viscosities.
- Pour Point (ASTM D97):
- Cool the lubricant sample at a specified rate and examine it for flow characteristics at intervals of 3 °C.
- The lowest temperature at which movement of the oil is observed is recorded as the pour point.
- Flash Point (ASTM D92):
- Heat the lubricant sample in an open cup at a constant rate.
- Pass a small flame across the surface of the oil at regular temperature intervals.
- The lowest temperature at which the vapors above the oil ignite is the flash point.
- Oxidation Stability (ASTM D2272 - RPVOT):
- Place the lubricant sample in a pressure vessel with a copper catalyst and water.
- Pressurize the vessel with oxygen and place it in a heated bath.
- Rotate the vessel and monitor the pressure. The time taken for the pressure to drop by a specified amount is the oxidation induction time.
4. Data Analysis: Compare the results for the base oil and the blend containing this compound to determine the additive's effect on these properties.
Visualizations
Mechanism of Action: Boundary Lubrication
The following diagram illustrates the proposed mechanism by which this compound acts as a boundary lubricant. The polar hydroxyl group adsorbs onto the metal surface, while the long, branched alkyl chain forms a protective, low-shear-strength film.
Caption: Adsorption of this compound on metal surfaces.
Experimental Workflow: Tribological Testing
This diagram outlines the logical flow of the tribological testing protocol.
Caption: Workflow for four-ball tribological testing.
References
Application Notes and Protocols: 5-Butyldecan-5-ol as a Potential Surfactant or Emulsifier
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 5-Butyldecan-5-ol as a surfactant or emulsifier, particularly within the realms of pharmaceutical formulations and drug delivery. Due to the limited specific experimental data on this compound in publicly available literature, this document outlines the theoretical basis for its potential applications and provides detailed protocols for its characterization and evaluation.
Introduction to this compound
This compound is a tertiary alcohol with the chemical formula C₁₄H₃₀O. Its molecular structure, featuring a central carbon atom bonded to a hydroxyl group and three alkyl chains (two butyl groups and one pentyl group, based on IUPAC nomenclature of this compound), suggests amphiphilic properties.[1] The hydroxyl group provides a hydrophilic head, while the fourteen-carbon branched alkyl chains constitute a significant hydrophobic tail. This combination of a polar head and a nonpolar tail is the fundamental characteristic of a surfactant molecule.
Tertiary alcohols, in general, are known to exhibit improved metabolic stability compared to primary and secondary alcohols, as the tertiary carbon atom cannot be easily oxidized.[2][3] This characteristic makes this compound a potentially attractive candidate for use in drug formulations where metabolic degradation of the excipient is a concern.
Potential Applications in Drug Development
The amphiphilic nature of this compound suggests its potential use in various aspects of drug development:
-
Solubilizing Agent: For poorly water-soluble active pharmaceutical ingredients (APIs), this compound could act as a surfactant to increase their solubility in aqueous media by forming micelles.
-
Emulsifying Agent: In the formulation of emulsions (e.g., oil-in-water or water-in-oil), it may function as an emulsifier to stabilize the dispersion of one immiscible liquid in another.[4] This is critical for the development of creams, lotions, and some parenteral formulations.
-
Component of Nano-drug Delivery Systems: Surfactants are integral to the formation and stabilization of nanoparticles, liposomes, and other nano-sized drug delivery systems, which can enhance drug targeting and bioavailability.[5][6][7]
Experimental Protocols for Characterization
To evaluate the potential of this compound as a surfactant or emulsifier, a series of standard characterization experiments should be performed. The following are detailed protocols for key experiments.
The CMC is the concentration of a surfactant above which micelles form.[8] It is a critical parameter for understanding a surfactant's efficiency.
Protocol: CMC Determination by Surface Tensiometry
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be significantly higher than the expected CMC.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution.
-
Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method).[9][10][11]
-
Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The CMC is the point at which the surface tension plateaus.[10]
Protocol: CMC Determination by Fluorescence Spectroscopy
This method utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of micelles.
-
Prepare Surfactant Solutions: Prepare a series of aqueous solutions of this compound at various concentrations.
-
Add Fluorescent Probe: Add a small aliquot of a concentrated pyrene (B120774) stock solution (in a volatile solvent like acetone) to each surfactant solution. The final pyrene concentration should be in the micromolar range. Allow the solvent to evaporate.
-
Incubate: Gently mix and incubate the solutions to allow for the partitioning of pyrene.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. Monitor the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of pyrene.
-
Data Analysis: Plot the I₁/I₃ ratio against the logarithm of the this compound concentration. A sharp decrease in the I₁/I₃ ratio indicates the formation of micelles, and the inflection point of this curve corresponds to the CMC.[12]
The ability of this compound to form and stabilize an emulsion can be assessed by preparing a simple oil-in-water emulsion and monitoring its stability over time.
Protocol: Emulsion Formation and Stability Assessment
-
Preparation of Phases:
-
Aqueous Phase: Dissolve a known concentration of this compound in an aqueous buffer.
-
Oil Phase: Select a pharmaceutically relevant oil (e.g., medium-chain triglycerides, sesame oil).
-
-
Emulsification:
-
Combine the aqueous and oil phases at a defined ratio (e.g., 70:30 water to oil).
-
Homogenize the mixture using a high-shear homogenizer or sonicator for a specified time and power setting to form the emulsion.
-
-
Stability Testing:
-
Visual Observation: Store the emulsion at different temperatures (e.g., 4°C, 25°C, 40°C) and visually inspect for signs of instability such as creaming, coalescence, or phase separation at regular intervals.[13][14][15]
-
Droplet Size Analysis: Measure the initial droplet size distribution of the emulsion using dynamic light scattering (DLS) or laser diffraction. Repeat the measurement over time to monitor for any increase in droplet size, which would indicate coalescence.[16][17]
-
Zeta Potential Measurement: For oil-in-water emulsions, measuring the zeta potential can provide insight into the electrostatic stability of the droplets.
-
Accelerated Stability Testing: Centrifuge the emulsion at a low speed to accelerate creaming and coalescence, providing a rapid assessment of stability.[13]
-
Data Presentation
For clear comparison and analysis, all quantitative data should be summarized in tables.
Table 1: Surfactant Properties of this compound
| Parameter | Method | Value |
|---|---|---|
| Critical Micelle Concentration (CMC) | Surface Tensiometry | [Insert experimental value] |
| Critical Micelle Concentration (CMC) | Fluorescence Spectroscopy | [Insert experimental value] |
| Surface Tension at CMC (γCMC) | Surface Tensiometry | [Insert experimental value] |
| Hydrophilic-Lipophilic Balance (HLB) | [Calculated or experimentally determined] | [Insert value] |
Table 2: Emulsion Stability Data
| Time (days) | Storage Temperature (°C) | Visual Appearance | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
|---|---|---|---|---|---|
| 0 | 25 | Homogeneous | [Initial Value] | [Initial Value] | [Initial Value] |
| 7 | 4 | [Observation] | [Value] | [Value] | [Value] |
| 7 | 25 | [Observation] | [Value] | [Value] | [Value] |
| 7 | 40 | [Observation] | [Value] | [Value] | [Value] |
| 30 | 4 | [Observation] | [Value] | [Value] | [Value] |
| 30 | 25 | [Observation] | [Value] | [Value] | [Value] |
| 30 | 40 | [Observation] | [Value] | [Value] | [Value] |
Visualizations
Caption: Workflow for CMC determination.
Caption: Emulsion stability testing workflow.
Conclusion
References
- 1. The amphiphilic effect: the diverse but intimate world of aqueous binary mixtures (Chapter 16) - Water in Biological and Chemical Processes [cambridge.org]
- 2. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Application of drug delivery technologies in lead candidate selection and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoparticles drug delivery for 5-aminolevulinic acid (5-ALA) in photodynamic therapy (PDT) for multiple cancer treatment: a critical review on biosynthesis, detection, and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Delivery Application of Functional Nanomaterials Synthesized Using Natural Sources [mdpi.com]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. clearsolutionsusa.com [clearsolutionsusa.com]
- 10. commons.erau.edu [commons.erau.edu]
- 11. biolinscientific.com [biolinscientific.com]
- 12. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 13. We are upgrading our site. Visit after sometime. [pharmasop.in]
- 14. lubrizolcdmo.com [lubrizolcdmo.com]
- 15. agnopharma.com [agnopharma.com]
- 16. ulprospector.com [ulprospector.com]
- 17. lsinstruments.ch [lsinstruments.ch]
Application of 5-Butyldecan-5-ol in Polymer Synthesis: A Theoretical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
A comprehensive review of scientific literature reveals no specific, documented applications of 5-Butyldecan-5-ol in polymer synthesis. This tertiary alcohol is not a commonly utilized monomer, initiator, or chain transfer agent in polymerization reactions. However, based on the fundamental principles of polymer chemistry, it is possible to theorize potential roles for this molecule. This document explores these hypothetical applications, providing a framework for potential future research. It is critical to note that the following protocols and discussions are based on established mechanisms for structurally similar compounds and have not been experimentally validated for this compound.
Theoretical Applications
The structure of this compound, a tertiary alcohol, suggests two primary theoretical roles in polymer synthesis: as a co-initiator in cationic polymerization and as a chain transfer agent.
Co-initiator in Cationic Polymerization
In cationic polymerization, a strong protic acid or a Lewis acid in the presence of a proton source (like water or an alcohol) is typically used to generate a carbocation that initiates polymerization. A tertiary alcohol like this compound could theoretically act as a proton source, or "co-initiator," in conjunction with a Lewis acid.
Proposed Mechanism:
The Lewis acid would activate the monomer, making it susceptible to nucleophilic attack by the hydroxyl group of this compound. This would generate a carbocationic species that can then propagate by adding to subsequent monomer units.
Hypothetical Experimental Protocol: Cationic Polymerization of Isobutylene (B52900)
Materials:
-
This compound
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Isobutylene (monomer)
-
Titanium tetrachloride (TiCl₄) (Lewis acid)
-
Dichloromethane (B109758) (solvent)
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Methanol (terminating agent)
Procedure:
-
In a flame-dried, nitrogen-purged reactor equipped with a magnetic stirrer, dissolve this compound in dry dichloromethane.
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Cool the solution to -80°C using a dry ice/acetone bath.
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Add the desired amount of isobutylene monomer to the reactor.
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Slowly add a pre-chilled solution of titanium tetrachloride in dichloromethane to the reactor to initiate the polymerization.
-
Allow the reaction to proceed for the desired time.
-
Terminate the polymerization by adding an excess of cold methanol.
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Precipitate the resulting polymer by pouring the reaction mixture into a large volume of methanol.
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Filter and dry the polymer under vacuum.
Quantitative Data (Hypothetical):
| Entry | [Monomer]:[Initiator]:[Lewis Acid] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1:10 | -80 | 1 | 85 | 10,000 | 1.8 |
| 2 | 200:1:10 | -80 | 1 | 80 | 20,000 | 1.9 |
| 3 | 100:1:5 | -80 | 1 | 70 | 12,000 | 2.1 |
Note: This data is purely illustrative and not based on experimental results.
Diagram of a Hypothetical Cationic Polymerization Initiation
Caption: Hypothetical initiation and propagation in cationic polymerization using this compound as a co-initiator.
Chain Transfer Agent in Radical Polymerization
In radical polymerization, a chain transfer agent can be used to control the molecular weight of the resulting polymer. Alcohols can act as chain transfer agents, although they are generally not as effective as thiols. The tertiary hydrogen in this compound is susceptible to abstraction by a growing polymer radical.
Proposed Mechanism:
A growing polymer radical abstracts the hydrogen atom from the hydroxyl group of this compound, terminating the growth of that polymer chain. The resulting radical on the this compound can then initiate a new polymer chain.
Hypothetical Experimental Protocol: Radical Polymerization of Methyl Methacrylate (B99206)
Materials:
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Methyl methacrylate (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
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This compound (chain transfer agent)
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Toluene (solvent)
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Methanol (precipitating agent)
Procedure:
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In a round-bottom flask, dissolve the desired amounts of methyl methacrylate, AIBN, and this compound in toluene.
-
De-gas the solution by bubbling with nitrogen for 20 minutes.
-
Heat the reaction mixture to 70°C to initiate polymerization.
-
Maintain the temperature and stirring for the desired reaction time.
-
Cool the reaction to room temperature.
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Precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter and dry the polymer under vacuum.
Quantitative Data (Hypothetical):
| Entry | [Monomer]:[Initiator] | [this compound] (mol%) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1 | 0 | 4 | 90 | 50,000 | 2.5 |
| 2 | 100:1 | 1 | 4 | 88 | 35,000 | 2.3 |
| 3 | 100:1 | 5 | 4 | 85 | 15,000 | 2.1 |
Note: This data is purely illustrative and not based on experimental results.
Diagram of a Hypothetical Chain Transfer Process
Caption: Hypothetical chain transfer mechanism involving this compound in radical polymerization.
Conclusion
While there is no established use of this compound in polymer synthesis, its chemical structure as a tertiary alcohol allows for the theoretical exploration of its potential roles as a co-initiator in cationic polymerization and as a chain transfer agent. The bulky butyl and decyl groups may introduce steric hindrance, potentially affecting reaction kinetics and the properties of the resulting polymers. Further experimental investigation would be necessary to validate these hypothetical applications and to determine the practical utility of this compound in the field of polymer chemistry. Researchers interested in exploring novel polymerization additives could consider these theoretical frameworks as a starting point for their investigations.
Troubleshooting & Optimization
Technical Support Center: Optimizing Grignard Reaction Conditions for 5-Butyldecan-5-ol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Butyldecan-5-ol via Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound using a Grignard reaction?
A1: The synthesis of this compound, a tertiary alcohol, is typically achieved by reacting an ester, such as ethyl hexanoate (B1226103), with two equivalents of a Grignard reagent, butylmagnesium bromide. The Grignard reagent adds to the carbonyl carbon of the ester twice.[1][2][3] The first addition results in the formation of a ketone intermediate, which is more reactive than the starting ester.[3] This intermediate then rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol after an acidic workup.[3]
Q2: Why are anhydrous conditions critical for a successful Grignard reaction?
A2: Grignard reagents are highly reactive organometallic compounds that are strong bases and nucleophiles. They will react readily with protic solvents, including water, alcohols, and carboxylic acids.[4] This reaction will quench the Grignard reagent, reducing the yield of the desired product. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used throughout the experiment.
Q3: How can I initiate the Grignard reaction if it doesn't start spontaneously?
A3: The initiation of a Grignard reaction can sometimes be sluggish. If the reaction does not begin on its own, several techniques can be employed:
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Mechanical Activation: Gently crushing the magnesium turnings with a glass rod can expose a fresh, unoxidized surface.
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Chemical Activation: Adding a small crystal of iodine can help to activate the magnesium surface. The disappearance of the brown iodine color is an indicator that the reaction has initiated.[4]
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Local Heating: Gentle heating of a small spot on the flask with a heat gun can sometimes initiate the reaction. However, this should be done with extreme caution to avoid uncontrolled boiling of the solvent.
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Addition of an Initiator: A small amount of a pre-formed Grignard reagent or a more reactive alkyl halide like 1,2-dibromoethane (B42909) can be added to start the reaction.
Q4: What are the common side reactions to be aware of during the synthesis of this compound?
A4: Several side reactions can occur, potentially lowering the yield of this compound:
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Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide (butyl bromide) to form octane. This is more prevalent at higher temperatures.
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Enolization: The Grignard reagent can act as a base and deprotonate the ester at the alpha-position, leading to the formation of an enolate and reducing the amount of Grignard reagent available for nucleophilic addition.
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Reduction: In some cases, the Grignard reagent can reduce the ketone intermediate to a secondary alcohol.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Presence of water in glassware or solvents.2. Poor quality or passivated magnesium turnings.3. Incomplete reaction.4. Grignard reagent was not successfully formed. | 1. Flame-dry all glassware before use. Use anhydrous solvents. Ensure starting materials are dry.2. Use fresh, high-quality magnesium turnings. Activate the magnesium with iodine or by crushing.3. Ensure the reaction goes to completion by monitoring with TLC. Consider increasing the reaction time or temperature moderately.4. Confirm Grignard formation before adding the ester. The solution should turn cloudy and may bubble. |
| Formation of Significant Byproducts | 1. High reaction temperature favoring Wurtz coupling.2. Slow addition of the Grignard reagent to the ester.3. Use of a sterically hindered Grignard reagent or ester. | 1. Maintain a controlled reaction temperature, typically at room temperature or slightly below. Use an ice bath to manage exothermic reactions.2. Add the Grignard reagent to the ester solution dropwise with efficient stirring to ensure rapid mixing.3. While butylmagnesium bromide and ethyl hexanoate are not excessively hindered, ensure proper stoichiometry and reaction conditions. |
| Reaction Fails to Initiate | 1. Passivated magnesium surface.2. Insufficiently reactive alkyl halide. | 1. Activate the magnesium using a crystal of iodine, a small amount of 1,2-dibromoethane, or by mechanically crushing the turnings.2. Ensure the butyl bromide is of good quality. Consider using butyl iodide for faster reaction, though it is more expensive. |
| Solidification of the Reaction Mixture | Formation of magnesium alkoxide salts. | Use a mechanical stirrer to ensure proper mixing. Add more anhydrous solvent to improve solubility if necessary. |
Experimental Protocols
Synthesis of Butylmagnesium Bromide (Grignard Reagent)
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Preparation: All glassware (a three-necked round-bottom flask, a condenser, a dropping funnel, and a magnetic stir bar) must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon.
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Reactants: Place magnesium turnings in the flask. Add a small crystal of iodine.
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Initiation: Add a small portion of a solution of butyl bromide in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.
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Addition: Once the reaction has started, add the remaining butyl bromide solution dropwise at a rate that maintains a gentle reflux.
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Completion: After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting greyish solution is the butylmagnesium bromide Grignard reagent.
Synthesis of this compound
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Setup: In a separate dry three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, place a solution of ethyl hexanoate in anhydrous diethyl ether or THF.
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Reaction: Cool the ester solution in an ice bath. Slowly add the prepared butylmagnesium bromide solution from the dropping funnel with vigorous stirring. The temperature should be maintained below 20°C. Two equivalents of the Grignard reagent are required for each equivalent of the ester.
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Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Then, slowly and carefully pour the reaction mixture onto a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and hydrolyze the magnesium alkoxide.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation or column chromatography.
Data Presentation
The following table summarizes the expected impact of different solvents and temperatures on the yield of a typical Grignard reaction for the synthesis of a tertiary alcohol. Please note that these are general trends, and optimal conditions for the synthesis of this compound should be determined empirically.
| Solvent | Boiling Point (°C) | Relative Rate of Grignard Formation | Typical Reaction Temperature (°C) | Expected Yield Range | Notes |
| Diethyl Ether | 34.6 | Moderate | 20-35 | Good | Common choice, but low boiling point can limit reaction temperature. |
| Tetrahydrofuran (THF) | 66 | Fast | 20-66 | Very Good | Higher boiling point allows for a wider temperature range. Can be more prone to side reactions at higher temperatures. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Moderate to Fast | 20-80 | Excellent | A greener alternative to THF with a higher boiling point and often leads to cleaner reactions and reduced Wurtz coupling.[5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of 5-Butyldecan-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Butyldecan-5-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound, a tertiary alcohol, is the Grignard reaction. This involves the reaction of a Grignard reagent with a suitable carbonyl compound. The two primary routes are:
-
Route A: Reaction of butylmagnesium bromide with a C10 ketone, such as 5-decanone.
-
Route B: Reaction of a pentylmagnesium halide with a C5 ketone.
-
Route C: A highly common industrial and laboratory approach involves the reaction of an ester, such as ethyl hexanoate, with two equivalents of butylmagnesium bromide.[1][2] The first equivalent adds to the ester to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol.[1]
Q2: What are the critical parameters to control during the Grignard reaction for this synthesis?
A2: Several parameters are crucial for a successful synthesis with high yield and purity:
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Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water.[3] All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent.[3]
-
Temperature Control: The formation of the Grignard reagent is exothermic.[3] The subsequent reaction with the carbonyl compound can also be highly exothermic.[4] Maintaining a controlled temperature is essential to minimize side reactions.
-
Reagent Addition Rate: Slow, dropwise addition of the alkyl halide to magnesium turnings during Grignard reagent formation, and slow addition of the carbonyl compound to the Grignard reagent, is critical to control the reaction rate and temperature, thereby minimizing side product formation.[3]
-
Purity of Magnesium: The use of high-purity magnesium turnings is recommended, as impurities can hinder the reaction. The magnesium surface can be activated if necessary.[5]
Q3: How can I purify the final product, this compound?
A3: Purification typically involves the following steps:
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Quenching: The reaction is carefully quenched by the slow addition of a weak acid, such as a saturated aqueous solution of ammonium (B1175870) chloride, to protonate the alkoxide and neutralize any unreacted Grignard reagent.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent like diethyl ether.
-
Washing: The organic layer is washed with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying: The organic extract is dried over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Distillation: The crude product is then purified by vacuum distillation to separate the this compound from any non-volatile impurities and some side products.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction fails to initiate (no cloudiness or exotherm during Grignard reagent formation). | 1. Inactive magnesium surface (oxide layer). 2. Wet glassware or solvent. 3. Impure alkyl halide. | 1. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under an inert atmosphere.[3] 2. Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly distilled anhydrous solvents. 3. Use freshly distilled alkyl halide. |
| Low yield of the final product despite reaction initiation. | 1. Incomplete reaction. 2. Grignard reagent was quenched by moisture or acidic protons. 3. Significant side reactions are occurring. | 1. Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time. Gentle heating might be required to complete the reaction. 2. Re-verify the anhydrous conditions of the entire setup and the purity of all reagents. 3. Refer to the troubleshooting guides for specific side reactions below. |
Problem 2: Presence of Significant Side Products
This section details the common side reactions and how to mitigate them.
The Wurtz coupling reaction is a significant side reaction where the Grignard reagent reacts with the unreacted alkyl halide to form a dimer.[3] In the synthesis of this compound using butylmagnesium bromide, this would result in the formation of octane.
Identifying the Wurtz Product:
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GC-MS: A peak corresponding to the molecular weight of the coupled alkane (e.g., octane) will be present.
-
NMR: Characteristic signals for the symmetrical alkane will be observed.
Mitigation Strategies:
| Parameter | Recommendation to Minimize Wurtz Coupling |
| Temperature | Maintain a low to moderate temperature during the formation of the Grignard reagent. Higher temperatures favor the Wurtz coupling reaction.[3][6] |
| Concentration | Use a dilute solution of the alkyl halide. |
| Addition Rate | Add the alkyl halide solution slowly and dropwise to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[3] |
| Solvent | While ether and THF are common, exploring other solvents might influence the rate of this side reaction. |
If the carbonyl compound (ketone or ester) has acidic alpha-protons, the Grignard reagent can act as a base and deprotonate the carbonyl compound, forming an enolate.[3] This consumes the Grignard reagent and reduces the yield of the desired alcohol.
Identifying Enolization:
-
Recovery of the starting carbonyl compound after work-up is a strong indicator of enolization.
Mitigation Strategies:
| Parameter | Recommendation to Minimize Enolization |
| Temperature | Perform the addition of the Grignard reagent to the carbonyl compound at a low temperature (e.g., 0 °C or -78 °C). |
| Order of Addition | Slowly add the carbonyl compound to the Grignard reagent solution. This ensures that the Grignard reagent is always in excess, favoring nucleophilic addition over enolization. |
| Solvent | The choice of solvent can influence the degree of enolization. Less polar solvents may favor enolization in some cases.[7][8] |
| Grignard Reagent | Use a less sterically hindered Grignard reagent if possible, as bulkier reagents are more prone to act as bases. |
When using an ester as the starting material, the reaction proceeds through a ketone intermediate. If the reaction is not carefully controlled, a mixture of the tertiary alcohol, the intermediate ketone, and unreacted ester may be obtained.[1]
Identifying Byproducts:
-
GC-MS and NMR: Will show peaks corresponding to the intermediate ketone and the starting ester in addition to the desired tertiary alcohol.
Mitigation Strategies:
| Parameter | Recommendation for Complete Reaction |
| Stoichiometry | Use at least two full equivalents of the Grignard reagent to ensure the complete conversion of the ester to the tertiary alcohol. |
| Reaction Time | Allow sufficient reaction time after the addition of the Grignard reagent for the reaction to go to completion. |
| Temperature | While the initial addition should be controlled, gentle warming after the addition may be necessary to drive the reaction to completion. |
Experimental Protocols
A general experimental protocol for the synthesis of a tertiary alcohol via a Grignard reaction is provided below. Note: This is a general procedure and may need optimization for the specific synthesis of this compound.
Synthesis of a Tertiary Alcohol via Grignard Reaction with an Ester
-
Preparation of the Grignard Reagent:
-
All glassware (a three-necked round-bottom flask, a reflux condenser, a dropping funnel, and a magnetic stir bar) must be oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Place magnesium turnings (2.2 equivalents) in the flask.
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A solution of the alkyl halide (e.g., butyl bromide, 2.2 equivalents) in anhydrous diethyl ether is placed in the dropping funnel.
-
A small portion of the alkyl halide solution is added to the magnesium. The reaction is initiated, which is indicated by cloudiness and a gentle refluxing of the ether. If the reaction does not start, a small crystal of iodine can be added.
-
Once initiated, the remaining alkyl halide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Ester:
-
A solution of the ester (e.g., ethyl hexanoate, 1.0 equivalent) in anhydrous diethyl ether is placed in the dropping funnel.
-
The Grignard reagent solution is cooled in an ice bath.
-
The ester solution is added dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
-
Work-up and Purification:
-
The reaction mixture is cooled in an ice bath.
-
The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
The layers are separated, and the aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation.
-
Data Presentation
The following table provides a hypothetical summary of how reaction conditions can affect the yield of this compound and the formation of major side products. Actual experimental data should be recorded and analyzed to optimize the synthesis.
Table 1: Effect of Reaction Conditions on Product Distribution
| Entry | Grignard Reagent | Carbonyl Source | Temperature (°C) | Addition Time (min) | Yield of this compound (%) | Octane (Wurtz) (%) | Recovered Carbonyl (%) |
| 1 | Butylmagnesium Bromide | Ethyl Hexanoate | 0 | 30 | 75 | 5 | 2 |
| 2 | Butylmagnesium Bromide | Ethyl Hexanoate | 35 (reflux) | 30 | 60 | 15 | 1 |
| 3 | Butylmagnesium Bromide | Ethyl Hexanoate | 0 | 10 | 65 | 8 | 5 |
| 4 | Pentylmagnesium Bromide | 5-Nonanone | -10 | 45 | 80 | 3 | 10 (Enolization) |
| 5 | Pentylmagnesium Bromide | 5-Nonanone | 25 | 45 | 70 | 5 | 15 (Enolization) |
Visualizations
Caption: Main synthesis pathway and major side reactions for this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude 5-Butyldecan-5-ol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of impurities from crude 5-Butyldecan-5-ol, a tertiary alcohol typically synthesized via a Grignard reaction. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound encountered in a research setting?
A1: this compound is a tertiary alcohol. A common and efficient laboratory synthesis involves the Grignard reaction. Specifically, two equivalents of a butyl Grignard reagent (e.g., butylmagnesium bromide) are reacted with an ester of pentanoic acid, such as ethyl pentanoate.[1][2][3] The first equivalent performs a nucleophilic acyl substitution to form an intermediate ketone (5-nonanone), which is more reactive than the starting ester.[2] The second equivalent of the Grignard reagent then immediately attacks the ketone in a nucleophilic addition to yield the tertiary alcohol after an acidic workup.[2][3]
Q2: What are the common impurities I should expect in my crude this compound sample?
A2: Impurities typically arise from unreacted starting materials, side reactions, and the workup process. For a synthesis using butylmagnesium bromide and ethyl pentanoate, you can expect:
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Unreacted Starting Materials: Ethyl pentanoate, butyl bromide.
-
Grignard-Related Byproducts: Butane (B89635) (from the Grignard reagent reacting with trace water or acidic protons), Octane (from Wurtz coupling of butyl bromide), and magnesium salts (e.g., MgBr₂).[4]
-
Reaction Intermediates/Byproducts: 5-Nonanone (the ketone intermediate), and ethanol (B145695) (displaced from the ethyl pentanoate).[2]
-
Solvent: Diethyl ether or Tetrahydrofuran (THF), which are common solvents for Grignard reactions.
Q3: What are the primary methods for purifying crude this compound?
A3: A combination of extraction and distillation is standard for purifying tertiary alcohols from a Grignard reaction.
-
Aqueous Workup/Extraction: This step is crucial for quenching the reaction and removing inorganic salts (magnesium halides) and water-soluble components like ethanol.[5]
-
Fractional Distillation: This technique is used to separate the final product from the solvent, unreacted starting materials, and byproducts based on differences in their boiling points.[5]
Q4: How can I analyze the purity of my this compound sample?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both qualitative and quantitative analysis of your sample. It can separate the different components of your crude mixture and provide information about their identity and relative amounts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for confirming the structure of the final product and identifying impurities.
Troubleshooting Guide
Problem: My final product is contaminated with a low-boiling point impurity.
-
Question: I've performed a simple distillation, but my GC-MS analysis still shows a significant peak with a retention time shorter than my product. What could it be?
-
Answer: Low-boiling point contaminants are common. Based on the likely synthesis, this could be the reaction solvent (diethyl ether, b.p. 34.6 °C), unreacted butyl bromide (b.p. 101 °C), or butane (gaseous). It is most likely residual solvent.
-
Solution:
-
Improve Distillation: Ensure you are using an efficient fractional distillation column (e.g., Vigreux or packed column) to achieve better separation.
-
Control Temperature: Carefully monitor the temperature at the head of the distillation column. Collect the fraction that distills at the expected boiling point of this compound (approximately 237-238 °C). Discard the initial, lower-boiling fraction (forerun).
-
Vacuum Distillation: For high-boiling compounds like this compound, performing the distillation under reduced pressure will lower the boiling point, preventing potential degradation and improving separation from less volatile impurities.
-
Problem: My GC-MS shows an impurity with a carbonyl group.
-
Question: My IR spectrum shows a sharp peak around 1710 cm⁻¹, and my GC-MS indicates a compound with a mass consistent with C₉H₁₈O. What is this impurity and how do I remove it?
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Answer: This is very likely the intermediate ketone, 5-nonanone. Its presence suggests that the reaction did not go to completion, possibly due to an insufficient amount of Grignard reagent. Ketones are often difficult to separate from their corresponding tertiary alcohols by distillation due to close boiling points.
-
Solution:
-
Optimize Reaction Conditions: In future syntheses, ensure you use at least two full equivalents of the Grignard reagent. Also, confirm the concentration of your Grignard reagent via titration before use, as it can degrade over time.
-
Chromatography: If distillation is ineffective, column chromatography is the recommended method for separating the ketone from the alcohol. Alcohols are more polar than ketones and will adhere more strongly to a silica (B1680970) gel stationary phase.
-
Problem: My overall yield is very low.
-
Question: After purification, I isolated very little of my target product. What are the common causes for low yield in this synthesis?
-
Answer: Low yields in Grignard reactions are frequently due to the presence of water or other protic sources, or issues with the quality of the magnesium or alkyl halide.
-
Solution:
-
Ensure Anhydrous Conditions: Grignard reagents are strong bases and will be destroyed by water.[4] All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight). The solvent must be anhydrous.
-
Activate Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction from starting. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) is often necessary.[4]
-
Check Starting Material Quality: Ensure the butyl bromide and ethyl pentanoate are pure and dry.
-
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound (Product) | C₁₄H₃₀O | 214.4 | ~237-238 |
| Ethyl Pentanoate (Starting Material) | C₇H₁₄O₂ | 130.2 | 146 |
| Butyl Bromide (Starting Material) | C₄H₉Br | 137.0 | 101 |
| 5-Nonanone (Intermediate) | C₉H₁₈O | 142.2 | 188-190 |
| Ethanol (Byproduct) | C₂H₆O | 46.1 | 78 |
| Octane (Byproduct) | C₈H₁₈ | 114.2 | 125-126 |
| Diethyl Ether (Solvent) | C₄H₁₀O | 74.1 | 34.6 |
Note: Boiling points are at atmospheric pressure and may vary slightly.
Experimental Protocols
Protocol 1: Aqueous Workup of the Grignard Reaction Mixture
-
Cooling: After the Grignard reaction is complete, cool the reaction flask in an ice-water bath to control the exothermic quenching process.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to the reaction mixture with vigorous stirring. The addition of a weak acid like NH₄Cl helps to protonate the alkoxide to form the alcohol while minimizing side reactions that can occur with strong acids.[5]
-
Dissolution of Salts: Continue adding the NH₄Cl solution until the precipitated magnesium salts dissolve, and two clear layers (aqueous and organic) are visible.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (typically the top layer if using ether or THF).
-
Wash Organic Layer: Wash the organic layer sequentially with:
-
Saturated aqueous NH₄Cl solution.
-
Water.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).
-
Brine (saturated NaCl solution) to aid in drying.
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the bulk of the solvent using a rotary evaporator. The remaining crude oil is now ready for purification by distillation.
Protocol 2: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus. A short Vigreux column is suitable for this purpose. Ensure all joints are well-sealed.
-
Charge the Flask: Transfer the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Distillation:
-
Slowly heat the distillation flask.
-
Collect and discard the initial low-boiling fraction (forerun), which will primarily consist of residual solvent and other volatile impurities.
-
Carefully monitor the vapor temperature at the still head.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of high-boiling residues.
-
-
Analysis: Analyze the collected fraction(s) by GC-MS or NMR to confirm purity.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for identifying common impurities.
References
Preventing elimination side reactions in tertiary alcohol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of tertiary alcohols, with a primary focus on preventing elimination side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of tertiary alcohols using organometallic reagents?
A1: The most prevalent side reactions are elimination (E2) and enolization.[1][2] Reduction of the ketone to a secondary alcohol can also occur, particularly with sterically hindered ketones and Grignard reagents containing β-hydrogens.[1][2]
Q2: How does steric hindrance in the ketone or the organometallic reagent affect the reaction outcome?
A2: Increased steric hindrance on either the ketone or the nucleophile can significantly promote elimination and reduction side reactions over the desired nucleophilic addition.[1][2] With highly hindered ketones, the organometallic reagent may act as a base, leading to enolization, or as a reducing agent.[1][3]
Q3: What is the role of temperature in controlling elimination side reactions?
A3: Lowering the reaction temperature generally favors the desired nucleophilic addition over elimination.[4] Many protocols for tertiary alcohol synthesis recommend temperatures as low as -78°C to minimize side reactions.[4]
Q4: When should I choose an organolithium reagent over a Grignard reagent?
A4: Organolithium reagents are generally more reactive and less prone to reduction side reactions compared to Grignard reagents, especially when reacting with sterically hindered ketones.[3][5][6] However, their higher basicity can sometimes favor enolization.
Q5: What are organocerium reagents and how can they help?
A5: Organocerium reagents, often generated in situ from organolithiums or Grignard reagents and a cerium(III) salt (e.g., CeCl₃), are less basic than their parent organometallics.[7][8] This reduced basicity significantly suppresses enolization, leading to higher yields of the desired tertiary alcohol, even with easily enolizable ketones.[7][9][10]
Troubleshooting Guides
Issue 1: Low yield of the desired tertiary alcohol with significant recovery of the starting ketone.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Enolization | The organometallic reagent is acting as a base and deprotonating the α-carbon of the ketone. | Use a less basic organometallic reagent. Consider switching from a Grignard reagent to an organolithium reagent, or use an organocerium reagent.[5][7] |
| Lower the reaction temperature to -78°C to favor nucleophilic addition.[4] | ||
| Use an aprotic, non-polar solvent. | ||
| Steric Hindrance | The ketone or organometallic reagent is too bulky, preventing nucleophilic attack. | If possible, choose a less sterically hindered precursor. |
| Use a more reactive nucleophile, such as an organolithium reagent.[5] |
Issue 2: Formation of a significant amount of a secondary alcohol instead of the tertiary alcohol.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Reduction | The Grignard reagent contains β-hydrogens and is acting as a reducing agent.[1][2] | Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide). |
| Switch to an organolithium reagent, which is less prone to reduction.[5] | ||
| Lowering the reaction temperature can also help to disfavor the reduction pathway. |
Issue 3: The reaction is not proceeding, and the starting material is recovered unchanged.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Grignard Reagent | The Grignard reagent was not formed or has been quenched by moisture or acidic protons. | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[11][12] |
| Use anhydrous solvents. Diethyl ether or tetrahydrofuran (B95107) (THF) are common choices.[11] | ||
| Check for acidic functional groups on the ketone starting material. If present, they must be protected before the Grignard reaction.[13][14][15] |
Data Presentation
Table 1: Comparison of Reagent Types on the Yield of Tertiary Alcohols from Hindered Ketones.
| Ketone | Reagent | Additive | Temperature (°C) | Yield of Tertiary Alcohol (%) | Reference |
| α-Tetralone | n-BuLi | None | -78 | 26 | [10] |
| α-Tetralone | n-BuLi | CeCl₃ | -78 | 97 | [10] |
| α-Tetralone | n-BuMgBr | None | 0 | 85 | [10] |
| α-Tetralone | n-BuMgBr | CeCl₃ | 0 | 95 | [10] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Tertiary Alcohol using a Grignard Reagent at Low Temperature
-
Preparation: All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon. The reaction should be carried out under an inert atmosphere.[11][12]
-
Grignard Reagent Formation: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of the alkyl or aryl halide in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is typically initiated at room temperature and may require gentle heating to maintain a steady reflux.[16]
-
Addition to Ketone: Once the Grignard reagent has formed (the magnesium has been consumed), cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
A solution of the ketone in anhydrous diethyl ether or THF is then added dropwise to the cooled Grignard reagent.
-
Quenching: After the addition is complete, the reaction is slowly and carefully quenched by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0°C.
-
Work-up: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.
-
Purification: The crude product can be purified by distillation or column chromatography.
Protocol 2: Synthesis of a Tertiary Alcohol using an Organolithium Reagent with Cerium(III) Chloride
-
Preparation of Anhydrous CeCl₃: Commercially available CeCl₃·7H₂O is dried under vacuum at 140-150°C for several hours to remove water.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend the anhydrous CeCl₃ in anhydrous THF and stir for 1-2 hours at room temperature.
-
Addition of Organolithium: Cool the CeCl₃ suspension to -78°C and add the organolithium reagent dropwise. Stir the mixture at this temperature for 1 hour.
-
Addition of Ketone: Add a solution of the ketone in anhydrous THF dropwise to the organocerium reagent at -78°C.
-
Quenching and Work-up: After the reaction is complete (monitored by TLC), quench with a saturated aqueous solution of NH₄Cl. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting tertiary alcohol by column chromatography or distillation.
Visualizations
Caption: Competing reaction pathways in tertiary alcohol synthesis.
Caption: Troubleshooting guide for low tertiary alcohol yield.
Caption: Workflow to minimize elimination side reactions.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. researchgate.net [researchgate.net]
- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 6. tutorchase.com [tutorchase.com]
- 7. publications.iupac.org [publications.iupac.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. datapdf.com [datapdf.com]
- 12. chegg.com [chegg.com]
- 13. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
Technical Support Center: Scaling Up the Synthesis of 5-Butyldecan-5-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 5-Butyldecan-5-ol. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the scale-up of this process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and scalable method for the synthesis of this compound, a tertiary alcohol, is the Grignard reaction.[1] This involves the reaction of a Grignard reagent with a suitable ketone or ester.
Q2: What are the possible starting materials for the Grignard synthesis of this compound?
A2: There are two primary routes for the synthesis of this compound using a Grignard reaction:
-
Route A: Reaction of 5-decanone (B1664179) with butylmagnesium bromide.
-
Route B: Reaction of ethyl pentanoate with an excess of butylmagnesium bromide.[2][3]
Q3: Why is an excess of the Grignard reagent required when starting from an ester?
A3: When an ester is used as the starting material, the Grignard reagent adds to the carbonyl group twice. The first addition forms a ketone intermediate, which is more reactive than the starting ester. A second equivalent of the Grignard reagent then rapidly reacts with the newly formed ketone to yield the tertiary alcohol.[2][3] Therefore, at least two equivalents of the Grignard reagent are necessary. In practice, a slight excess is often used to ensure complete reaction.
Q4: What are the critical safety precautions to consider when scaling up this synthesis?
A4: Scaling up Grignard reactions presents significant safety hazards. Key precautions include:
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the carbonyl compound are highly exothermic and can lead to a runaway reaction if not properly controlled.[4]
-
Moisture Sensitivity: Grignard reagents are extremely sensitive to water and will be quenched. All glassware must be rigorously dried, and anhydrous solvents must be used.[4]
-
Flammable Solvents: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used and are highly flammable.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the Grignard reagent due to inactive magnesium or wet reagents/glassware.[5][6] 2. Quenching of the Grignard reagent by acidic protons on the starting material or in the solvent. 3. Insufficient reaction time or temperature. | 1. Activate magnesium turnings by grinding them or using a small crystal of iodine.[7] Ensure all glassware is flame-dried and solvents are anhydrous. 2. Ensure the starting ketone or ester is free of water and other acidic impurities. 3. Monitor the reaction by TLC to determine completion. Gentle heating may be required to initiate and sustain the reaction. |
| Formation of Side Products (e.g., Wurtz coupling products) | 1. High local concentrations of the alkyl halide during Grignard reagent formation. 2. Elevated reaction temperatures. | 1. Add the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration. 2. Maintain a controlled temperature throughout the reaction, using an ice bath if necessary to manage the exotherm. |
| Difficulty Initiating the Grignard Reaction | 1. Passivated layer of magnesium oxide on the magnesium turnings.[4] 2. Presence of trace amounts of water. | 1. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[4] Mechanical activation by crushing the magnesium with a glass rod can also be effective. 2. Ensure all reagents and solvents are scrupulously dried. |
| Product is Contaminated with Starting Material | 1. Insufficient Grignard reagent was used. 2. Incomplete reaction. | 1. Use a slight excess of the Grignard reagent (e.g., 1.1 equivalents for a ketone, 2.2 equivalents for an ester). 2. Extend the reaction time and/or gently heat the reaction mixture to drive it to completion. |
Experimental Protocols
Method A: Synthesis from 5-Decanone and Butylmagnesium Bromide
This protocol is adapted from general procedures for the synthesis of tertiary alcohols via Grignard reaction.
Materials and Equipment:
| Reagent/Equipment | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| Magnesium Turnings | 24.31 | - | 2.67 g | 0.11 |
| 1-Bromobutane (B133212) | 137.02 | 1.276 | 12.1 mL | 0.11 |
| Anhydrous Diethyl Ether | 74.12 | 0.713 | 150 mL | - |
| 5-Decanone | 156.27 | 0.826 | 15.6 g | 0.10 |
| Saturated aq. NH4Cl | - | - | 100 mL | - |
| Anhydrous MgSO4 | 120.37 | - | As needed | - |
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Place the magnesium turnings in the flask and assemble the apparatus under a nitrogen atmosphere.
-
In the dropping funnel, prepare a solution of 1-bromobutane in 50 mL of anhydrous diethyl ether.
-
Add approximately 5 mL of the 1-bromobutane solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If the reaction does not start, gently warm the flask or add a small crystal of iodine.
-
Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring for 30 minutes until most of the magnesium has been consumed.
-
-
Reaction with 5-Decanone:
-
Dissolve 5-decanone in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the 5-decanone solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium (B1175870) chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Method B: Synthesis from Ethyl Pentanoate and Butylmagnesium Bromide
This protocol is adapted from general procedures for the synthesis of tertiary alcohols from esters and Grignard reagents.
Materials and Equipment:
| Reagent/Equipment | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| Magnesium Turnings | 24.31 | - | 5.35 g | 0.22 |
| 1-Bromobutane | 137.02 | 1.276 | 24.2 mL | 0.22 |
| Anhydrous Diethyl Ether | 74.12 | 0.713 | 200 mL | - |
| Ethyl Pentanoate | 130.18 | 0.877 | 13.0 g | 0.10 |
| Saturated aq. NH4Cl | - | - | 150 mL | - |
| Anhydrous MgSO4 | 120.37 | - | As needed | - |
Procedure:
-
Preparation of the Grignard Reagent:
-
Follow the same procedure as in Method A, using the quantities specified in the table above.
-
-
Reaction with Ethyl Pentanoate:
-
Dissolve ethyl pentanoate in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the ethyl pentanoate solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as in Method A.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key steps in the Grignard synthesis of this compound.
References
Troubleshooting low yields in the Grignard synthesis of tertiary alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve yields in the Grignard synthesis of tertiary alcohols.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the yield of a Grignard reaction?
A1: The most critical factor is the complete exclusion of water from the reaction system. Grignard reagents are highly reactive and will readily react with even trace amounts of moisture, which quenches the reagent and reduces the yield of the desired tertiary alcohol.[1] It is imperative to use anhydrous solvents and thoroughly dried glassware.[1][2]
Q2: How can I be certain that my Grignard reagent has formed successfully?
A2: Visual cues for the initiation of Grignard reagent formation include the development of cloudiness, gentle bubbling, and a noticeable exothermic reaction.[3] For a quantitative assessment, the concentration of the Grignard reagent can be determined by titration. A common method involves titrating the Grignard solution against a solution of iodine in the presence of lithium chloride, where the disappearance of the brown iodine color indicates the endpoint.[4][5][6]
Q3: What are the common side reactions that lead to low yields of tertiary alcohols?
A3: Several side reactions can compete with the desired nucleophilic addition to the carbonyl compound, leading to reduced yields. The most common include:
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl/aryl halide to form a carbon-carbon bond, resulting in a homocoupled byproduct.[7][8][9] This is more prevalent at higher temperatures and with higher concentrations of the halide.[8]
-
Enolization: If the ketone substrate has acidic alpha-protons, the Grignard reagent can act as a base, deprotonating the ketone to form an enolate.[10] This is more likely with sterically hindered ketones and bulky Grignard reagents.[10][11]
-
Reaction with Water: As mentioned, any moisture present will protonate and destroy the Grignard reagent.[1]
Q4: When synthesizing a tertiary alcohol from an ester, why do I need to use at least two equivalents of the Grignard reagent?
A4: The reaction of a Grignard reagent with an ester proceeds through a two-step mechanism. The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate which then collapses to form a ketone.[12][13] This newly formed ketone is also reactive towards the Grignard reagent and will react with a second equivalent to form the tertiary alcohol.[12][13] Using only one equivalent will result in a mixture of ketone and unreacted ester, leading to a low yield of the desired tertiary alcohol.[12]
Q5: What is the purpose of using ammonium (B1175870) chloride in the workup, and how does it differ from using a strong acid like HCl?
A5: The workup step is necessary to protonate the alkoxide intermediate formed after the Grignard addition to yield the final alcohol.[13] A saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred because it is a mild acid that can effectively protonate the alkoxide without causing acid-catalyzed side reactions, such as dehydration of the tertiary alcohol to an alkene.[14][15] Strong acids like hydrochloric acid (HCl) can be used but carry a higher risk of promoting elimination, especially with tertiary alcohols that can form stable carbocations.[15]
Troubleshooting Guide for Low Yields
This guide addresses specific issues that can lead to low yields in the Grignard synthesis of tertiary alcohols.
Problem 1: The reaction fails to initiate.
-
Possible Cause: Inactive magnesium surface due to an oxide layer.
-
Solution:
-
Activate the magnesium turnings prior to the reaction. This can be done by gently crushing them with a mortar and pestle to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction flask.[3]
-
Ensure all glassware is flame-dried or oven-dried immediately before use to remove any adsorbed moisture.[2]
-
Problem 2: The yield of the tertiary alcohol is low, and a significant amount of a hydrocarbon byproduct corresponding to the Grignard reagent is observed.
-
Possible Cause: Presence of water in the reaction.
-
Solution:
-
Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers) or obtained from a commercial source and stored under an inert atmosphere.
-
Dry all reagents thoroughly. Liquid reagents can be dried over molecular sieves.
-
Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction to prevent atmospheric moisture from entering the system.[1]
-
Problem 3: A significant amount of a high-molecular-weight, nonpolar byproduct is isolated.
-
Possible Cause: Wurtz coupling side reaction.
-
Solution:
-
Control the rate of addition of the alkyl/aryl halide to the magnesium turnings. Slow, dropwise addition helps to maintain a low concentration of the halide, minimizing the Wurtz coupling reaction.[8]
-
Maintain a moderate reaction temperature. The formation of the Grignard reagent is exothermic, and excessive heat can promote Wurtz coupling.[7] Use an ice bath to control the temperature if necessary.
-
Problem 4: The starting ketone is recovered after the reaction, and the yield of the tertiary alcohol is low.
-
Possible Cause: Enolization of the ketone by the Grignard reagent.
-
Solution:
-
Use a less sterically hindered Grignard reagent if possible.
-
Lower the reaction temperature. Addition reactions are generally favored at lower temperatures, while enolization can become more significant at higher temperatures.
-
Consider using a different organometallic reagent, such as an organolithium, which can be less prone to enolization in some cases.
-
Data Presentation
Table 1: Effect of Solvent on Grignard Reaction Yield
| Solvent | Dielectric Constant | Boiling Point (°C) | Typical Yield of Tertiary Alcohol | Reference |
| Diethyl Ether | 4.3 | 34.6 | Good to Excellent | [16] |
| Tetrahydrofuran (THF) | 7.6 | 66 | Excellent | [16] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | 80 | Good to Excellent (can suppress Wurtz coupling) | [16] |
| Cyclopentyl Methyl Ether (CPME) | - | 106 | Good | [16] |
Table 2: Influence of Temperature on Grignard Reaction
| Temperature | Observation | Impact on Yield | Reference |
| Low (-78 °C to 0 °C) | Slower reaction rate, better control of exotherm. | Can improve selectivity and reduce side reactions like Wurtz coupling. | |
| Room Temperature | Moderate reaction rate. | Often a good balance for standard Grignard reactions. | - |
| Reflux | Faster reaction rate, but can be difficult to control. | May increase the rate of side reactions, potentially lowering the yield of the desired product. | [4] |
Experimental Protocols
Protocol 1: Preparation and Titration of the Grignard Reagent
-
Preparation:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under a stream of inert gas.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of the alkyl/aryl halide (1.0 equivalent) dissolved in anhydrous diethyl ether or THF via the dropping funnel to initiate the reaction.
-
Once the reaction starts (indicated by cloudiness and gentle reflux), add the remaining halide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
-
-
Titration with Iodine:
-
In a separate flame-dried vial, dissolve a known mass of iodine (e.g., 254 mg, 1 mmol) in anhydrous THF saturated with LiCl.
-
Cool the iodine solution to 0 °C.
-
Slowly add the prepared Grignard reagent dropwise from a syringe until the brown color of the iodine disappears, indicating the endpoint.
-
Calculate the molarity of the Grignard reagent based on the volume added to react with the known amount of iodine.
-
Protocol 2: Synthesis of a Tertiary Alcohol
-
Cool the prepared Grignard reagent solution in an ice bath.
-
Dissolve the ketone or ester (1.0 equivalent based on the titrated Grignard reagent) in anhydrous diethyl ether or THF.
-
Add the ketone/ester solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours to ensure completion.
Protocol 3: Reaction Workup
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.[14] Add the quenching solution dropwise, as the reaction can be exothermic.
-
Continue adding the ammonium chloride solution until the magnesium salts dissolve and two clear layers are formed.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude tertiary alcohol.
Visualizations
Caption: Troubleshooting flowchart for low yields in Grignard synthesis.
Caption: Experimental workflow for Grignard synthesis of tertiary alcohols.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 3. Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. hzdr.de [hzdr.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. leah4sci.com [leah4sci.com]
- 14. researchgate.net [researchgate.net]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 16. Studies on the mechanism of the enolization reaction of Grignard reagents with ketones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 5-Butyldecan-5-ol
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of 5-Butyldecan-5-ol, with a particular focus on the impact of solvent choice on the reaction outcome.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method for the synthesis of this compound, a tertiary alcohol, is the Grignard reaction.[1][2] This involves the reaction of a Grignard reagent, typically butylmagnesium bromide, with a suitable ketone, such as pentan-5-one (also known as dipropyl ketone), or an ester like ethyl pentanoate.[3][4]
Q2: Why is the choice of solvent critical in the synthesis of this compound via a Grignard reaction?
The solvent plays a crucial role in a Grignard reaction for several reasons:
-
Stabilization of the Grignard Reagent: Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are essential for stabilizing the Grignard reagent through coordination with the magnesium atom.[5][6]
-
Solubility of Reactants: The solvent must effectively dissolve both the Grignard reagent and the carbonyl compound to ensure a homogeneous reaction mixture and facilitate the reaction.[5]
-
Reaction Temperature: The boiling point of the solvent often dictates the reaction temperature, which can influence the reaction rate.[5]
-
Moisture Scavenging: Grignard reagents are highly sensitive to protic solvents like water and alcohols.[7] The solvent used must be anhydrous to prevent the quenching of the Grignard reagent.
Q3: What are the recommended solvents for the synthesis of this compound?
The most commonly used and recommended solvents are anhydrous diethyl ether (Et₂O) and tetrahydrofuran (THF).[5] 2-Methyltetrahydrofuran (2-MeTHF) is emerging as a "greener" alternative with comparable or even superior performance in some cases.[8][9]
Q4: How does the choice of solvent affect the reaction time?
THF, with its higher boiling point (66 °C) compared to diethyl ether (34.6 °C), generally allows for a faster reaction rate as the reaction can be conducted at a higher temperature (reflux).[5]
Q5: Can I use a non-ethereal solvent for this reaction?
Non-ethereal and protic solvents are generally unsuitable for Grignard reactions. Protic solvents will react with and destroy the Grignard reagent.[10] While some reactions have been performed in non-ethereal solvents like toluene (B28343) with specific additives, ethereal solvents are strongly recommended for this synthesis.[11]
Troubleshooting Guide
Problem 1: The Grignard reaction does not initiate.
-
Possible Cause: Presence of moisture in the glassware or solvent.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use freshly opened anhydrous solvent or solvent dried over a suitable drying agent.
-
-
Possible Cause: The surface of the magnesium turnings is oxidized.
-
Solution: Briefly crush the magnesium turnings in a dry mortar and pestle or use a crystal of iodine to activate the magnesium surface.
-
-
Possible Cause: The reaction temperature is too low.
-
Solution: Gentle warming of the reaction flask may be necessary to initiate the reaction. If using diethyl ether, be cautious due to its low boiling point and high flammability. Switching to THF allows for a higher initiation temperature if needed.[12]
-
Problem 2: The yield of this compound is low.
-
Possible Cause: Incomplete reaction.
-
Solution: Consider extending the reaction time or increasing the reaction temperature by switching from diethyl ether to THF.[5]
-
-
Possible Cause: Side reactions, such as Wurtz coupling.
-
Solution: While less common with butylmagnesium bromide, slow addition of the alkyl halide during Grignard reagent formation can minimize this. Some studies suggest that 2-MeTHF can suppress Wurtz coupling by-products more effectively than THF or diethyl ether.[8]
-
-
Possible Cause: Loss of product during workup.
-
Solution: 2-MeTHF is less miscible with water than THF, which can lead to easier phase separation and potentially higher recovery during the aqueous workup.[9]
-
Problem 3: The final product is impure.
-
Possible Cause: Presence of unreacted starting material.
-
Solution: Ensure the Grignard reagent is added slowly to the ketone or ester and that the reaction goes to completion by monitoring with thin-layer chromatography (TLC).
-
-
Possible Cause: Formation of by-products.
-
Solution: The choice of solvent can influence by-product formation. If persistent issues with by-products arise, consider switching to an alternative solvent such as 2-MeTHF, which has been shown to improve reaction profiles in some Grignard reactions.[8]
-
Effect of Solvent on Synthesis of this compound: A Comparative Overview
The following table summarizes the illustrative effects of different solvents on the synthesis of this compound. The data is based on general trends observed in Grignard reactions for the synthesis of tertiary alcohols and may vary depending on specific experimental conditions.
| Solvent | Reaction Time (hours) | Yield (%) | Purity (%) | Key Considerations |
| Diethyl Ether (Et₂O) | 4 - 6 | 75 - 85 | ~95 | Lower boiling point may require longer reaction times. Highly flammable. |
| Tetrahydrofuran (THF) | 2 - 4 | 85 - 95 | >97 | Higher boiling point allows for faster reaction. More effective at solvating the Grignard reagent.[5] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 2 - 4 | 88 - 96 | >98 | "Greener" alternative, derived from renewable resources.[8][9] Less water-miscible, facilitating workup.[9] |
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of this compound using butylmagnesium bromide and pentan-5-one.
Materials:
-
Magnesium turnings
-
Pentan-5-one
-
Anhydrous diethyl ether, THF, or 2-MeTHF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up an oven-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
Place magnesium turnings in the flask.
-
In the dropping funnel, prepare a solution of 1-bromobutane in the chosen anhydrous solvent (diethyl ether, THF, or 2-MeTHF).
-
Add a small portion of the 1-bromobutane solution to the magnesium turnings to initiate the reaction.
-
Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Pentan-5-one:
-
Prepare a solution of pentan-5-one in the same anhydrous solvent used for the Grignard reagent.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the pentan-5-one solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer.
-
Extract the aqueous layer with the chosen solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Khan Academy [khanacademy.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Solvents and Stabilization in Grignard Reactions , Hive Chemistry Discourse [chemistry.mdma.ch]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ijarse.com [ijarse.com]
- 10. gauthmath.com [gauthmath.com]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Grignard Reaction Work-up for Tertiary Alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the work-up procedures of Grignard reactions that produce tertiary alcohols.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the work-up of Grignard reactions yielding tertiary alcohols.
Quenching the Reaction
Q1: My reaction mixture becomes extremely hot and boils violently when I add the quenching solution. How can I control this?
A1: This is a common issue due to the highly exothermic reaction between the unreacted Grignard reagent and the protic quenching agent. To manage the exotherm, you should:
-
Cool the reaction mixture in an ice bath before and during the addition of the quenching solution.
-
Add the quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride or dilute acid) slowly, dropwise, with vigorous stirring.[1]
-
For large-scale reactions, consider adding the reaction mixture slowly to a cooled quenching solution instead of the other way around.[2]
Q2: What is the difference between quenching with dilute acid (e.g., HCl, H₂SO₄) and saturated ammonium chloride (NH₄Cl) solution?
A2: Both are used to protonate the intermediate magnesium alkoxide to form the tertiary alcohol and to dissolve the magnesium salts.
-
Dilute Acid (e.g., 1M HCl or H₂SO₄): Effectively dissolves the magnesium salts (Mg(OH)X) that precipitate during the reaction.[1][2][3] However, strong acids can sometimes promote side reactions like dehydration of the tertiary alcohol, especially if it's acid-sensitive.[4][5]
-
Saturated Ammonium Chloride (NH₄Cl): This is a milder acidic quenching agent. It is acidic enough to protonate the alkoxide and quench the excess Grignard reagent but is generally not strong enough to cause acid-catalyzed elimination of the tertiary alcohol.[4][5] It is the reagent of choice when the tertiary alcohol product is prone to dehydration.[4]
Q3: A large amount of white precipitate forms during the work-up, making extraction difficult. What is it and how can I get rid of it?
A3: The white precipitate is typically magnesium salts, such as magnesium hydroxyhalides (Mg(OH)X).[1][2] To dissolve these salts and achieve a clean phase separation:
-
If you have already quenched with water or NH₄Cl, you may need to add a dilute acid (like 1M HCl) dropwise until the solids dissolve.[1][2][3]
-
Ensure you have added a sufficient amount of the acidic work-up solution and are stirring vigorously to promote dissolution.
Work-up and Extraction
Q4: I'm observing a persistent emulsion during the extraction process. How can I break it?
A4: Emulsions are common in Grignard work-ups due to the presence of magnesium salts. To resolve an emulsion:
-
Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help break the emulsion.[6]
-
If the emulsion persists, you can try filtering the mixture through a pad of Celite.
-
In some cases, adding a small amount of a different organic solvent with a different polarity can help.
-
For very stubborn emulsions, centrifugation can be effective if the scale of the reaction allows.
Q5: My final product is contaminated with a nonpolar impurity. What is it likely to be and how can I remove it?
A5: A common nonpolar byproduct in Grignard reactions using aryl halides (like bromobenzene) is biphenyl (B1667301).[6][7] This is formed from the coupling of the Grignard reagent with unreacted aryl halide.[6] To remove biphenyl:
-
Trituration: This technique is effective for solid tertiary alcohols like triphenylmethanol (B194598). After evaporating the extraction solvent, the crude solid can be washed with a nonpolar solvent in which the biphenyl is soluble, but the desired alcohol is not, such as petroleum ether or hexanes.[6][8]
-
Recrystallization: The purified tertiary alcohol can often be further purified by recrystallization from a suitable solvent, such as isopropanol (B130326) for triphenylmethanol.[6]
-
Column Chromatography: If both the product and byproduct are oils or have similar solubilities, column chromatography is a reliable method for separation.
Low Yield and Side Reactions
Q6: My yield of the tertiary alcohol is very low. What are the potential causes related to the work-up?
A6: While low yields can stem from the reaction step itself (e.g., impure reagents, moisture), work-up issues can also be a significant factor:
-
Incomplete Quenching/Protonation: If the alkoxide intermediate is not fully protonated, it may remain in the aqueous layer during extraction, leading to a lower yield of the alcohol in the organic layer. Ensure a sufficient amount of quenching agent is used.
-
Product Loss in Aqueous Layer: Some tertiary alcohols have slight water solubility. Performing multiple extractions of the aqueous layer with the organic solvent can help maximize recovery.
-
Emulsion Formation: Significant product can be trapped in a persistent emulsion, leading to lower isolated yields.
-
Dehydration of Product: If a strong acid is used for the work-up of an acid-sensitive tertiary alcohol, the product may dehydrate to form an alkene, thus reducing the yield of the desired alcohol.[4]
-
Side Reactions: With sterically hindered ketones, the Grignard reagent can act as a base, leading to enolization and recovery of the starting ketone after work-up, or it can act as a reducing agent.
Q7: How can I be sure my Grignard reaction has gone to completion before starting the work-up?
A7: Monitoring the reaction progress can prevent premature quenching. Thin-Layer Chromatography (TLC) is a common method to check for the consumption of the starting ketone or ester. A sample of the reaction mixture can be carefully quenched in a separate vial with a small amount of dilute acid and then spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot indicates the reaction is complete.
Data Presentation: Typical Yields for Tertiary Alcohols from Grignard Reactions
The following table summarizes typical reported yields for the synthesis of various tertiary alcohols using Grignard reactions. Note that yields are highly dependent on reaction conditions, scale, and purification methods.
| Tertiary Alcohol | Grignard Reagent | Carbonyl Compound | Quenching Agent | Typical Yield (%) |
| Triphenylmethanol | Phenylmagnesium bromide | Benzophenone (B1666685) | 3M HCl | 35 - 70 |
| Triphenylmethanol | Phenylmagnesium bromide | Ethyl Benzoate | H₂SO₄ | ~29 |
| 2-Methyl-2-octanol | Hexylmagnesium bromide | Acetone | HCl | Good to Excellent |
| tert-Amyl alcohol | Ethylmagnesium bromide | Acetone | HCl | Good to Excellent |
| 3-Ethyl-3-pentanol | Ethylmagnesium bromide | 3-Pentanone | HCl | Good to Excellent |
Experimental Protocols
Protocol 1: Standard Acidic Work-up for Triphenylmethanol
This protocol is suitable for the synthesis of triphenylmethanol from phenylmagnesium bromide and benzophenone.
-
Cooling: Once the reaction is complete (indicated by the disappearance of the red color of the benzophenone ketyl radical), cool the reaction flask in an ice-water bath.[6]
-
Quenching: Slowly and dropwise, add 3M HCl to the cooled reaction mixture with vigorous stirring. Continue adding the acid until all the solids have dissolved.[6] It may be necessary to transfer the mixture to a larger beaker to accommodate the volume of the acid.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dissolve all the precipitated triphenylmethanol.[6] Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic extracts and wash with saturated aqueous sodium chloride (brine).[6]
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or calcium chloride.[6]
-
Solvent Removal: Decant or filter the dried solution and evaporate the solvent using a rotary evaporator.
-
Purification (Trituration): To the crude solid residue, add a small volume of cold petroleum ether and stir. The biphenyl byproduct will dissolve, while the triphenylmethanol will remain as a solid. Decant the petroleum ether. Repeat this washing step.[6][8]
-
Purification (Recrystallization): Recrystallize the remaining solid from hot 2-propanol to obtain pure triphenylmethanol.[6]
Protocol 2: Mild Work-up using Saturated Ammonium Chloride
This protocol is recommended for acid-sensitive tertiary alcohols.
-
Cooling: Cool the reaction flask in an ice-water bath.
-
Quenching: Slowly add saturated aqueous ammonium chloride solution dropwise with vigorous stirring. Continue the addition until no further exothermic reaction is observed.
-
Extraction: Add diethyl ether or another suitable organic solvent to the mixture and transfer to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic extracts and wash with water, followed by brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal and Purification: Filter or decant the solution and remove the solvent under reduced pressure. Further purify the tertiary alcohol by distillation or column chromatography as needed.
Visualizations
Caption: General workflow for the work-up and purification of tertiary alcohols from Grignard reactions.
Caption: Common causes of low yield in the synthesis of tertiary alcohols via Grignard reactions.
References
Characterization of byproducts in 5-Butyldecan-5-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Butyldecan-5-ol. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and efficient method for synthesizing this compound, a tertiary alcohol, is through the Grignard reaction. This involves reacting ethyl pentanoate with two equivalents of butylmagnesium bromide. The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester.[1]
Q2: Why are two equivalents of the Grignard reagent necessary?
The reaction proceeds through a two-step addition process. The first equivalent of the Grignard reagent adds to the ester, forming a tetrahedral intermediate which then collapses to form a ketone (5-nonanone) and a magnesium alkoxide.[1][2][3] This newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to yield the tertiary alkoxide, which is then protonated during acidic workup to form the final product, this compound.[2][3][4] Using only one equivalent would result in a mixture of the desired tertiary alcohol, the intermediate ketone, and unreacted ester.[2]
Q3: What are the critical experimental conditions for a successful synthesis?
The success of the Grignard reaction is highly dependent on maintaining anhydrous (dry) conditions. Grignard reagents are strong bases and will react with any protic solvent, including traces of water in the glassware or solvent.[1] This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). All glassware should be thoroughly dried, for instance, by oven-drying, before use.
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
-
Possible Cause A: Inactive Grignard Reagent. The Grignard reagent (butylmagnesium bromide) may not have formed or may have been quenched.
-
Solution: Ensure all glassware is meticulously dried to remove any trace of water. Use anhydrous solvents. The magnesium turnings should be fresh and reactive; consider crushing them slightly to expose a fresh surface. A small crystal of iodine can be added to activate the magnesium and initiate the reaction.
-
-
Possible Cause B: Premature quenching of the Grignard Reagent. The Grignard reagent is a strong base and will react with any acidic protons present in the reaction mixture.
-
Solution: Ensure the starting materials (ethyl pentanoate and the solvent) are anhydrous.
-
Problem 2: Presence of significant amounts of byproducts.
-
Possible Cause A: Formation of Octane. The Grignard reagent can undergo a Wurtz-type coupling reaction with unreacted butyl bromide.
-
Solution: Add the butyl bromide slowly to the magnesium turnings to maintain a low concentration of the alkyl halide and favor the formation of the Grignard reagent.
-
-
Possible Cause B: Presence of 5-Nonanone. The reaction did not go to completion, leaving the intermediate ketone as a byproduct.
-
Solution: Ensure that at least two full equivalents of the Grignard reagent are used. Allow for sufficient reaction time after the addition of the ester for the second addition to occur.
-
-
Possible Cause C: Presence of Butanol. The Grignard reagent reacted with trace amounts of oxygen.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air.
-
Problem 3: Difficulty in purifying the final product.
-
Possible Cause: Inefficient extraction or distillation.
-
Solution: During the aqueous workup, ensure proper separation of the organic and aqueous layers. The final product, this compound, has a relatively high boiling point, so vacuum distillation is recommended to prevent decomposition at higher temperatures.
-
Characterization of Byproducts
The following table summarizes the potential byproducts in the synthesis of this compound and the analytical techniques that can be used for their identification.
| Byproduct Name | Chemical Formula | Molar Mass ( g/mol ) | Identification Method |
| 5-Nonanone | C₉H₁₈O | 142.24 | GC-MS, ¹H NMR, ¹³C NMR |
| Octane | C₈H₁₈ | 114.23 | GC-MS |
| 1-Butanol | C₄H₁₀O | 74.12 | GC-MS, ¹H NMR, ¹³C NMR |
| Ethyl pentanoate | C₇H₁₄O₂ | 130.18 | GC-MS, ¹H NMR, ¹³C NMR |
| Pentanoic acid | C₅H₁₀O₂ | 102.13 | GC-MS (after derivatization), ¹H NMR |
Experimental Protocols
Detailed Methodology: Synthesis of this compound
This protocol describes a generalized procedure for the synthesis of this compound via the Grignard reaction.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Ethyl pentanoate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Iodine crystal (optional, as initiator)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask.
-
Add a small volume of anhydrous diethyl ether and a small crystal of iodine (if needed).
-
In the dropping funnel, place a solution of 1-bromobutane in anhydrous diethyl ether.
-
Add a small amount of the 1-bromobutane solution to the magnesium. The reaction should start, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethyl Pentanoate:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of ethyl pentanoate in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ethyl pentanoate solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying the components of the reaction mixture.[5][6][7][8][9]
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).
Visualizations
Caption: Reaction pathway for the synthesis of this compound and formation of major byproducts.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 6. jmchemsci.com [jmchemsci.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
Stability issues of 5-Butyldecan-5-ol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Butyldecan-5-ol during storage.
Troubleshooting Guides
Issue: Suspected Degradation of this compound
Q1: I have been storing this compound and suspect it may have degraded. What are the initial steps I should take to investigate this?
A1: If you suspect degradation of your this compound sample, we recommend a systematic approach to confirm your suspicions and identify the cause. The following workflow outlines the recommended steps:
Q2: What are the most likely degradation pathways for this compound?
A2: As a tertiary alcohol, this compound is susceptible to specific degradation pathways, primarily dehydration. It is generally resistant to oxidation under normal storage conditions.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q: What are the ideal storage conditions for this compound?
-
A: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. Recommended storage is in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and air. While specific temperature stability data is not available, refrigeration (2-8 °C) is a common practice for preserving the integrity of alcohols. Avoid storing near heat sources or in direct sunlight.
-
-
Q: Is this compound sensitive to light?
-
A: While there is no specific data on the photosensitivity of this compound, it is a general best practice to protect all chemical compounds from light to prevent potential photodegradation. Storage in an amber glass vial or in a dark cabinet is recommended.
-
-
Q: What type of container should I use for storing this compound?
-
A: Use a tightly sealed glass container, preferably amber, to protect from light. Ensure the container cap provides a good seal to prevent the ingress of moisture and air. For long-term storage, consider containers with PTFE-lined caps.
-
Stability and Degradation
-
Q: What is the expected shelf-life of this compound?
-
A: The shelf-life of this compound has not been definitively established. For research-grade chemicals, it is recommended to re-analyze the material periodically (e.g., annually) to confirm its purity and integrity, especially if it is being used in sensitive applications.
-
-
Q: Can this compound oxidize during storage?
-
A: Tertiary alcohols like this compound are generally resistant to oxidation under typical storage conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group.
-
-
Q: How can I detect degradation in my sample?
-
A: The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate and identify the parent compound and any degradation products. A change in the physical appearance of the sample, such as discoloration or the formation of a precipitate, may also indicate degradation.
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound Under Accelerated Conditions
This protocol describes a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Small, inert glass vials with PTFE-lined caps
-
Calibrated oven
-
Photostability chamber
-
HPLC or GC-MS system
2. Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Store at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 24 hours.
-
Photostability: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Control Sample: Store a vial of the stock solution at the recommended storage condition (e.g., 2-8°C) in the dark.
-
Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a suitable analytical method (e.g., HPLC or GC-MS) to determine the percentage of this compound remaining and to identify any degradation products.
Protocol 2: Example HPLC Method for Analysis
This is a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Start with 60% Acetonitrile / 40% Water
-
Ramp to 95% Acetonitrile / 5% Water over 15 minutes
-
Hold at 95% Acetonitrile for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm or Refractive Index Detector (RID)
-
Injection Volume: 10 µL
Data Presentation
The following table can be used to summarize the quantitative data obtained from your stability studies.
| Storage Condition | Time Point (e.g., days) | This compound Assay (%) | Peak Area of Degradation Product 1 | Peak Area of Degradation Product 2 | Observations |
| Control (2-8°C, Dark) | 0 | 100.0 | N/A | N/A | Clear, colorless solution |
| 7 | |||||
| 14 | |||||
| 40°C | 0 | 100.0 | N/A | N/A | Clear, colorless solution |
| 7 | |||||
| 14 | |||||
| 60°C | 0 | 100.0 | N/A | N/A | Clear, colorless solution |
| 7 | |||||
| 14 | |||||
| Acidic (0.1M HCl, 60°C) | 1 | ||||
| Basic (0.1M NaOH, 60°C) | 1 | ||||
| Oxidative (3% H₂O₂) | 1 | ||||
| Photostability | 24h |
Validation & Comparative
A Comparative Analysis of 5-Butyldecan-5-ol and Other C14 Tertiary Alcohols: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Long-chain tertiary alcohols, such as those with a C14 backbone, represent a class of molecules with significant potential in various scientific domains. Their unique structural features, including a sterically hindered hydroxyl group, can impart desirable physicochemical properties like increased metabolic stability and tailored lipophilicity.[1] In drug discovery, for instance, tertiary alcohols are explored to optimize absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of lead compounds.[1] 5-Butyldecan-5-ol, a specific C14 tertiary alcohol, serves as a representative example for this class. However, a comprehensive comparative analysis with its isomers and other C14 tertiary alcohols is lacking in publicly available literature. This guide provides a framework for conducting such an analysis, outlining the necessary experimental protocols and data presentation formats to facilitate objective comparisons.
While specific experimental data for this compound is scarce, this guide utilizes data from analogous long-chain alcohols to illustrate the comparative methodology. The presented protocols are established methods for the characterization of alcohols.
Physicochemical Properties
A fundamental aspect of comparing different C14 tertiary alcohols is the characterization of their physicochemical properties. These properties govern their behavior in various systems and are crucial for predicting their suitability for specific applications.
Table 1: Comparative Physicochemical Properties of C14 Alcohols
| Property | This compound (Predicted) | 1-Tetradecanol (Primary)[2] | tert-Amyl alcohol (Tertiary, C5) |
| Molecular Formula | C14H30O | C14H30O | C5H12O |
| Molecular Weight ( g/mol ) | 214.41 | 214.39 | 88.15 |
| Boiling Point (°C) | Not available | 260–300 | 102 |
| Melting Point (°C) | Not available | 20–30 | -9 |
| Density (g/cm³ at 20°C) | Not available | 0.83–0.84 | 0.809 |
| Water Solubility | Predicted to be low | Practically insoluble (<0.1 g/L)[2] | 121 g/L |
| LogP (Octanol/Water) | Predicted to be high | 5.0–6.0[2] | 1.1 |
Note: Data for this compound is largely unavailable and would need to be determined experimentally. Data for 1-Tetradecanol and tert-Amyl alcohol are provided for comparative context.
The higher boiling points of long-chain alcohols compared to alkanes of similar molecular weight are attributed to hydrogen bonding.[3][4] As the carbon chain length increases, solubility in water decreases.[5][6][7] Tertiary alcohols can exhibit different solubility profiles compared to their primary and secondary isomers due to the steric hindrance around the hydroxyl group affecting hydrogen bonding.[8]
Synthesis and Purification
The synthesis of tertiary alcohols is most commonly achieved through the Grignard reaction.[9][10] This versatile method involves the reaction of a Grignard reagent (an organomagnesium halide) with a ketone or an ester.[11][12]
Experimental Protocol: Synthesis of this compound via Grignard Reaction
Objective: To synthesize this compound by reacting pentylmagnesium bromide with nonan-5-one.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Nonan-5-one
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings and a small crystal of iodine.
-
Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating, and the disappearance of the iodine color indicates the start of the reaction.
-
Maintain a gentle reflux by controlling the rate of addition of the 1-bromopentane solution.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (pentylmagnesium bromide).
-
Reaction with Ketone: Cool the Grignard reagent solution in an ice bath.
-
Add a solution of nonan-5-one in anhydrous diethyl ether dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the ethereal layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or column chromatography.
Spectroscopic and Chromatographic Analysis
Characterization of the synthesized C14 tertiary alcohols is essential to confirm their structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Broad singlet for the -OH proton (can be exchanged with D₂O).[13][14] - Signals for the protons on carbons adjacent to the hydroxyl-bearing carbon in the 3.4-4.5 ppm range.[15][16] - Complex multiplets for the alkyl chains. |
| ¹³C NMR | - Signal for the carbon bearing the -OH group in the 50-80 ppm range.[16] - Signals for the carbons of the alkyl chains. |
| IR Spectroscopy | - Broad, strong O-H stretching absorption around 3300-3600 cm⁻¹.[13][14][16] - C-O stretching absorption for a tertiary alcohol between 1100-1210 cm⁻¹.[17] - C-H stretching and bending vibrations. |
| Mass Spectrometry | - Molecular ion peak (M+). - Characteristic fragmentation patterns including alpha cleavage and dehydration.[13][15][16] |
Experimental Protocol: Purity Determination by GC-MS
Objective: To determine the purity of the synthesized C14 tertiary alcohol and identify any byproducts.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., polar VF-WAXms or equivalent)[18]
-
Helium carrier gas
-
Sample of the purified alcohol
-
Suitable solvent for dilution (e.g., hexane (B92381) or dichloromethane)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the alcohol sample in a suitable solvent.[19]
-
Instrument Setup: Set up the GC-MS instrument with an appropriate temperature program for the oven, injector, and detector. A typical program might start at a lower temperature and ramp up to a higher temperature to ensure separation of components with different boiling points.[20]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.[21]
-
Data Acquisition: The sample components are separated in the GC column and then detected by the mass spectrometer. The retention time and the mass spectrum of each component are recorded.
-
Data Analysis: Identify the peak corresponding to the desired C14 tertiary alcohol based on its retention time and mass spectrum. Calculate the purity by determining the relative area of the product peak compared to the total area of all peaks in the chromatogram.
Conclusion
A thorough comparative analysis of this compound and other C14 tertiary alcohols requires a systematic approach involving synthesis, purification, and comprehensive characterization. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for researchers to generate the necessary data for an objective comparison. Such studies are crucial for advancing our understanding of the structure-property relationships in long-chain tertiary alcohols and for unlocking their full potential in various scientific and industrial applications.
References
- 1. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
- 2. Alcohols, C12-14 [intersurfchem.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Effects of Fatty Alcohols with Different Chain Lengths on the Performance of Low pH Biomass-Based Foams for Radioactive Decontamination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. free energy - Solubility of primary, secondary, and tertiary alcohols in water (and in extension polar solvents) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. ukessays.com [ukessays.com]
- 19. fda.gov [fda.gov]
- 20. GC/MS Analysis of Ethanol in Low Alcohol Beer on SUPELCOWAX® 10 after Headspace SPME using a 100 µm PDMS Fiber [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
Purity Determination of 5-Butyldecan-5-ol: A Comparative Guide to Quantitative NMR (qNMR) and Gas Chromatography-Flame Ionization Detection (GC-FID)
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical analysis in research and development, particularly within the pharmaceutical industry. This guide provides a comprehensive comparison of two powerful analytical techniques, quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Flame Ionization Detection (GC-FID), for the purity assessment of 5-Butyldecan-5-ol, a non-polar tertiary alcohol.
Introduction to Purity Analysis Techniques
Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination due to its high precision, accuracy, and direct traceability to the International System of Units (SI).[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample.[1] This allows for the direct quantification of an analyte against a certified internal standard without the need for substance-specific calibration curves.
Gas Chromatography-Flame Ionization Detection (GC-FID) is a widely used, robust, and sensitive technique for the analysis of volatile and semi-volatile organic compounds. It separates components of a mixture based on their partitioning between a stationary phase and a mobile gas phase. The FID provides a response that is proportional to the mass of carbon atoms entering the detector, making it an excellent method for quantifying organic analytes.
This guide will delve into the experimental protocols for both qNMR and GC-FID, present a comparative analysis of their performance based on experimental data for similar long-chain alcohols, and provide a logical workflow for the purity determination of this compound.
Quantitative NMR (qNMR) for Purity Determination
qNMR offers a direct and highly accurate method for purity assessment. The selection of an appropriate internal standard and deuterated solvent is crucial for a successful qNMR experiment.
Predicted ¹H NMR Spectrum of this compound
A predicted ¹H NMR spectrum of this compound shows that all proton signals are located in the aliphatic region, between approximately 0.8 and 1.5 ppm. This is characteristic of the methyl and methylene (B1212753) groups in the butyl and decanyl chains. The absence of protons on the carbon bearing the hydroxyl group means there are no signals in the typical alcohol proton region (around 3-4 ppm).
Selection of Internal Standard and Solvent
Given the non-polar nature of this compound, a non-polar deuterated solvent is required. Deuterated chloroform (B151607) (CDCl₃) is an excellent choice.
The ideal internal standard should:
-
Be highly pure and stable.
-
Be soluble in the chosen deuterated solvent.
-
Have NMR signals that do not overlap with the analyte's signals.
-
Preferably have simple, sharp signals (e.g., singlets).
Dimethyl terephthalate (B1205515) is a suitable internal standard for this analysis. It is soluble in CDCl₃ and exhibits two sharp singlets in the ¹H NMR spectrum: one for the aromatic protons at approximately 8.1 ppm and another for the methyl protons at around 3.9 ppm. These chemical shifts are well-separated from the aliphatic signals of this compound, ensuring accurate integration.
Experimental Protocol for qNMR
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Accurately weigh approximately 5-10 mg of high-purity (certified) dimethyl terephthalate and add it to the same NMR tube.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Cap the tube and gently vortex to ensure complete dissolution of both the analyte and the internal standard.
2. NMR Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: A standard 90° pulse-acquire sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard protons to ensure full magnetization recovery. A delay of 30 seconds is generally sufficient.
-
Number of Scans (ns): 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.
-
Acquisition Time (at): At least 3 seconds.
-
Spectral Width (sw): 0 to 12 ppm.
3. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the entire aliphatic region (e.g., 0.8-1.6 ppm) can be integrated. For dimethyl terephthalate, integrate the singlet at ~8.1 ppm (aromatic protons) or ~3.9 ppm (methyl protons).
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte: Integral of the analyte signal
-
N_analyte: Number of protons corresponding to the integrated analyte signal (for the entire aliphatic region of this compound, this would be 30)
-
I_IS: Integral of the internal standard signal
-
N_IS: Number of protons corresponding to the integrated internal standard signal (4 for the aromatic protons or 6 for the methyl protons of dimethyl terephthalate)
-
MW_analyte: Molecular weight of this compound (214.41 g/mol )
-
MW_IS: Molecular weight of dimethyl terephthalate (194.18 g/mol )
-
m_analyte: Mass of this compound
-
m_IS: Mass of the internal standard
-
P_IS: Purity of the internal standard (as stated on the certificate of analysis)
-
qNMR Workflow Diagram
Caption: Workflow for qNMR Purity Determination.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Determination
GC-FID is a highly sensitive and reliable method for purity analysis of volatile compounds like this compound.
Experimental Protocol for GC-FID
1. Sample and Standard Preparation:
-
Stock Solution: Prepare a stock solution of this compound in a high-purity solvent such as hexane (B92381) or isooctane (B107328) (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover a range of concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Internal Standard (Optional but Recommended): An internal standard (e.g., a long-chain alkane like tetradecane) can be added to all standards and the sample to improve precision.
-
Sample Solution: Prepare a solution of the this compound sample to be tested in the same solvent, with a concentration that falls within the calibration range.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: A standard GC system equipped with a flame ionization detector.
-
Column: A non-polar or mid-polarity capillary column is suitable. A common choice would be a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), with dimensions such as 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: A split injection is recommended to avoid column overload, with a ratio of 50:1 or higher.
3. Data Analysis and Purity Calculation:
-
Analyze the calibration standards to generate a calibration curve of peak area versus concentration.
-
Analyze the sample solution.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
The purity can be determined by area percent, assuming all impurities are volatile and respond similarly to the FID. The purity is calculated as the peak area of this compound divided by the total area of all peaks in the chromatogram, multiplied by 100. For more accurate quantification, the concentration determined from the calibration curve should be used to calculate the mass of the analyte in the original sample.
GC-FID Analysis Pathway
Caption: Logical Pathway for GC-FID Purity Analysis.
Comparison of qNMR and GC-FID for Purity Determination of this compound
Quantitative Performance Comparison
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography-FID (GC-FID) |
| Principle | Direct comparison of signal integrals of analyte and internal standard. | Separation followed by detection; quantification against a calibration curve or by area percent. |
| Accuracy | High, directly traceable to SI units.[1] | High, dependent on the purity of the reference standard and the quality of the calibration. |
| Precision (RSD) | Typically < 1%. | Typically 1-5%, can be improved with an internal standard. |
| Linearity | Excellent over a wide dynamic range. | Excellent over a defined calibration range. |
| Limit of Detection | ~0.1% for impurities. | ppm to ppb levels, highly sensitive. |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a high-purity standard of the analyte itself for calibration. |
Methodology and Practical Considerations
| Feature | Quantitative NMR (qNMR) | Gas Chromatography-FID (GC-FID) |
| Sample Preparation | Simple and fast; involves accurate weighing and dissolution. | More involved; requires preparation of multiple calibration standards. |
| Analysis Time | Relatively short per sample (5-15 minutes). | Can be longer due to chromatographic separation and calibration runs. |
| Sample Throughput | Moderate, can be automated. | High, with autosamplers. |
| Instrument Cost | High. | Moderate. |
| Solvent Consumption | Low (typically < 1 mL per sample). | Higher, due to mobile phase and sample/standard preparation. |
| Compound Identification | Provides structural information, confirming identity. | Based on retention time, may require confirmation by another technique (e.g., MS). |
| Destructive? | Non-destructive, sample can be recovered. | Destructive. |
Conclusion and Recommendations
Both qNMR and GC-FID are powerful and reliable techniques for the purity determination of this compound.
-
qNMR is the method of choice when high accuracy, direct SI traceability, and structural confirmation are paramount. Its non-destructive nature is also advantageous when dealing with valuable or limited amounts of sample. The simplicity of sample preparation and the direct nature of the measurement make it a very efficient technique for obtaining definitive purity values.
-
GC-FID is a highly sensitive and cost-effective method, particularly well-suited for routine quality control and for detecting trace impurities. While it requires the preparation of a calibration curve with a pure standard of the analyte, its high throughput and sensitivity make it an invaluable tool in many analytical laboratories.
For researchers, scientists, and drug development professionals, the choice between qNMR and GC-FID will depend on the specific requirements of the analysis. For the certification of reference materials or in situations where absolute quantification without a substance-specific standard is needed, qNMR is the superior choice . For high-throughput screening or when the highest sensitivity for trace impurities is required, GC-FID is an excellent and often more accessible option . In many cases, these techniques can be used orthogonally to provide a comprehensive and highly confident assessment of purity.
References
A Comparative Guide to the Synthesis of Tertiary Alcohols: Grignard Reaction vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the synthesis of tertiary alcohols is a fundamental transformation in organic chemistry. The Grignard reaction has long been a cornerstone for this purpose. However, a range of alternative methods, each with its own set of advantages and disadvantages, offer viable and sometimes superior routes to these crucial structural motifs. This guide provides an objective comparison of the Grignard synthesis with other key methods, supported by experimental data and detailed protocols.
The primary methods for synthesizing tertiary alcohols via carbon-carbon bond formation include the Grignard reaction, reactions involving organolithium reagents, and the Barbier reaction. Each of these organometallic approaches offers a distinct profile in terms of reactivity, substrate scope, functional group tolerance, and reaction conditions.
The Grignard Reaction: The Classic Approach
First described by Victor Grignard in 1900, the Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone or ester.[1] When a ketone is used, a single addition of the Grignard reagent, followed by an acidic workup, yields a tertiary alcohol.[1] In the case of esters, two equivalents of the Grignard reagent are required, as the initial addition product, a ketone, is more reactive than the starting ester and reacts further.[2]
Grignard reagents are known for their high reactivity, which can be both an advantage and a drawback. While effective in forming carbon-carbon bonds, their strong basicity and nucleophilicity make them intolerant to acidic protons, such as those in water, alcohols, and carboxylic acids.[3][4] This necessitates the use of anhydrous solvents and inert atmospheres, adding to the operational complexity.[5]
Organolithium Reagents: A More Reactive Alternative
Organolithium reagents are another class of powerful nucleophiles used for the synthesis of tertiary alcohols from ketones and esters.[6] Generally, organolithium compounds are more reactive than their Grignard counterparts due to the greater polarity of the carbon-lithium bond compared to the carbon-magnesium bond.[7][8] This enhanced reactivity can be beneficial for reactions with sterically hindered ketones or less reactive esters.
However, the high reactivity of organolithium reagents also translates to lower functional group tolerance compared to Grignard reagents.[9] They are extremely sensitive to moisture and protic solvents and can be pyrophoric, requiring careful handling under strictly anhydrous and inert conditions.[5][10]
The Barbier Reaction: The In Situ Advantage
The Barbier reaction offers a significant operational advantage over the Grignard and organolithium methods by generating the organometallic species in situ.[11] In this one-pot procedure, an alkyl halide, a carbonyl compound, and a metal (such as magnesium, zinc, indium, or tin) are all combined in the reaction vessel.[11][12] This circumvents the need for the separate preparation and handling of the often unstable organometallic reagent.
A key feature of the Barbier reaction is its greater tolerance to protic solvents, including water, depending on the metal used.[11] This makes it a more environmentally friendly "green chemistry" approach. The Barbier reaction is particularly useful when the corresponding organometallic reagent is unstable and cannot be prepared and stored separately.[12] However, the traditional solution-based Barbier reaction can sometimes suffer from lower and less reproducible yields compared to the Grignard synthesis.[13]
Quantitative Comparison of Methods
The choice of synthetic method often depends on factors such as the desired yield, the complexity of the starting materials, and the presence of other functional groups. The following table summarizes experimental data for the synthesis of tertiary alcohols using these different methods.
| Starting Material | Reagent/Metal | Product | Reaction Time | Yield (%) | Reference |
| Methyl Benzoate | n-BuLi | 5-nonanol, 5-phenyl | 20 s | 95% | [7] |
| Methyl Benzoate | PhMgBr | Triphenylmethanol | 20 s | 92% | [7] |
| 2-Naphthaldehyde | Allyl-MgBr | 1-(naphthalen-2-yl)but-3-en-1-ol | 60 min | 98% | [13] |
| 2-Naphthaldehyde | Mg, Allyl-Br (Barbier) | 1-(naphthalen-2-yl)but-3-en-1-ol | 60 min | 98% | [13] |
| Ketone 7 | EtBr, Mg (Barbier) | Tertiary Alcohol 6a | 60 min | 92% | [14][15] |
| Ketone 7 | EtMgBr (Grignard) | Tertiary Alcohol 6a | Not Specified | ~29% (without catalyst) | [14][15] |
*Note: "Ketone 7" and "Tertiary Alcohol 6a" refer to specific structures in the cited reference. The Barbier reaction in this case was a mechanochemical adaptation.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful synthesis. Below are representative protocols for the synthesis of a tertiary alcohol using each of the discussed methods.
Grignard Synthesis of a Tertiary Alcohol from an Ester
This protocol is a general procedure for the double addition of a Grignard reagent to an ester.
Materials:
-
Aryl or alkyl ester (1.0 equiv)
-
Grignard reagent (2.5 equiv)
-
Anhydrous diethyl ether or THF
-
Aqueous solution of NH4Cl (for quenching)
-
Cyclopentyl methyl ether (CPME) for extraction
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve the ester (0.5 mmol) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.25 mmol) dropwise to the stirred solution.
-
Allow the reaction to proceed for the specified time (e.g., 20 seconds to several hours, depending on the substrates).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Extract the product with CPME (3 x 3.0 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
Purify the product by column chromatography if necessary.[7]
Synthesis of a Tertiary Alcohol using an Organolithium Reagent
This protocol outlines the general procedure for the reaction of an organolithium reagent with an ester.
Materials:
-
Aryl or alkyl ester (1.0 equiv)
-
Organolithium reagent (2.5 equiv)
-
Anhydrous diethyl ether or THF
-
Water or a deep eutectic solvent (e.g., choline (B1196258) chloride/urea)
-
Cyclopentyl methyl ether (CPME) for extraction
Procedure:
-
In a Schlenk flask, add the ester (0.5 mmol) to water (1.0 mL) or the deep eutectic solvent (1.0 g) at room temperature under air, and stir vigorously.
-
Rapidly add the organolithium reagent solution (1.25 mmol), handled under an inert atmosphere, to the vigorously stirred mixture to form an emulsion.
-
After a short reaction time (e.g., 20 seconds), dilute the mixture with 2 mL of water.
-
Extract the product with CPME (3 x 3.0 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product as needed.[7]
Barbier Reaction for the Synthesis of a Tertiary Alcohol
This protocol describes a general procedure for a Barbier-type reaction.
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Alkyl halide (1.5 equiv)
-
Metal (e.g., Magnesium powder, 2.0 equiv)
-
Anhydrous THF
-
Aqueous solution of NH4Cl (for quenching)
Procedure:
-
To a flask containing the ketone or aldehyde (1.2 mmol) and activated magnesium powder (2.4 mmol), add anhydrous THF.
-
Add the alkyl halide (1.8 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for the required duration (e.g., 1 hour).
-
Upon completion, hydrolyze the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude tertiary alcohol.
-
Purify the product by column chromatography if necessary.[14]
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual workflows and reaction mechanisms for the Grignard, organolithium, and Barbier reactions.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tutorchase.com [tutorchase.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. quora.com [quora.com]
- 9. pediaa.com [pediaa.com]
- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Barbier reaction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
Performance evaluation of 5-Butyldecan-5-ol as a lubricant additive vs. commercial additives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel lubricant additives that enhance performance, improve efficiency, and meet stringent environmental regulations is a continuous endeavor in tribology and materials science. This guide provides a comparative framework for evaluating the performance of a candidate molecule, 5-Butyldecan-5-ol, against established commercial lubricant additives. It is important to note that publicly available performance data for this compound as a lubricant additive is not available. Therefore, this document serves as a template, outlining the requisite experimental data and protocols for a comprehensive evaluation, while providing benchmark data from common commercial additives.
Quantitative Performance Comparison
A systematic evaluation of any new lubricant additive requires rigorous testing and comparison against industry-standard benchmarks. The following table summarizes key performance metrics for different classes of commercial lubricant additives. To assess the viability of this compound, it would need to undergo identical testing, with the results being populated in the corresponding column.
| Performance Parameter | Commercial Anti-Wear Additive (e.g., ZDDP) | Commercial Friction Modifier (e.g., Oleamide) | Commercial Extreme Pressure (EP) Additive (e.g., Sulfurized Paraffin) | This compound |
| Coefficient of Friction (COF) | 0.08 - 0.12 | 0.05 - 0.09[1] | 0.10 - 0.15 | Data Not Available |
| Wear Scar Diameter (WSD) (mm) | 0.35 - 0.50[2][3] | 0.55 - 0.75 | 0.40 - 0.60 | Data Not Available |
| Oxidation Stability (RPVOT, minutes) | > 200 | Variable | > 150 | Data Not Available |
| Viscosity Index (VI) Improvement | Negligible | Negligible | Negligible | Data Not Available |
| Load-Carrying Capacity (Weld Load, N) | 2000 - 3150 | 1200 - 1600 | > 4000 | Data Not Available |
Note: The values for commercial additives are representative and can vary based on the base oil, concentration, and specific test conditions.
Experimental Protocols
The data presented in the comparison table is generated using standardized test methods developed by organizations such as ASTM International. These protocols ensure reproducibility and allow for meaningful comparisons between different additives.
Tribological Performance (Friction and Wear)
ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)
This is a fundamental test to evaluate the anti-wear properties of a lubricant.
-
Apparatus: Four-Ball Wear Tester.
-
Procedure:
-
Three steel balls are secured in a cup, and a fourth ball is rotated against them under a specified load, speed, and temperature.
-
The lubricant being tested is used to lubricate the contact zone.
-
The test is run for a set duration (e.g., 60 minutes).
-
After the test, the wear scars on the three stationary balls are measured using a microscope.
-
The average wear scar diameter is reported as the primary result. A smaller diameter indicates better anti-wear performance.
-
The coefficient of friction is typically monitored and recorded throughout the test.
-
Oxidation Stability
ASTM D2272: Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT)
This test assesses the lubricant's resistance to oxidation, which is a critical factor in its service life.
-
Apparatus: Rotating Pressure Vessel Oxidation Test (RPVOT) instrument.
-
Procedure:
-
A sample of the oil, mixed with water and a copper catalyst coil, is placed in a pressure vessel.
-
The vessel is filled with oxygen to a specified pressure and placed in a heated bath, where it is rotated.
-
The pressure inside the vessel is monitored continuously.
-
The test ends when the pressure drops by a specified amount from the maximum pressure.
-
The time taken to reach this pressure drop is the oxidation stability, reported in minutes. A longer time indicates better resistance to oxidation.
-
Viscosity Index
ASTM D2270: Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40°C and 100°C
The viscosity index (VI) is a measure of how much the viscosity of a lubricant changes with temperature.
-
Procedure:
-
The kinematic viscosity of the lubricant is measured at two temperatures: 40°C and 100°C, following the procedure in ASTM D445.
-
The VI is then calculated using the measured viscosities and a set of standard formulas. A higher VI indicates a lower degree of viscosity change with temperature, which is generally desirable.
-
Extreme Pressure (EP) Properties
ASTM D2783: Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method)
This test evaluates the ability of a lubricant to prevent seizure and welding of metal surfaces under very high loads.
-
Apparatus: Four-Ball EP Tester.
-
Procedure:
-
The test setup is similar to the four-ball wear test.
-
A series of short-duration tests (10 seconds) are conducted with progressively increasing loads.
-
The load at which the rotating ball seizes and welds to the stationary balls is determined. This is reported as the weld load. A higher weld load signifies better extreme pressure performance.
-
Visualizing Experimental Workflow and Logical Relationships
Diagrams are essential for clearly communicating experimental processes and the underlying mechanisms of action for lubricant additives.
Caption: Workflow for evaluating a new lubricant additive and its potential mechanism.
References
The Impact of Molecular Architecture: Comparing Surfactant Properties of Branched versus Linear Alcohols
The efficacy of surfactants is fundamentally tied to their molecular structure. For researchers, scientists, and professionals in drug development, understanding how architectural nuances like alkyl chain branching affect surfactant performance is critical for formulation optimization. This guide provides a comparative analysis of the surfactant properties of a branched tertiary alcohol, exemplified by 5-Butyldecan-5-ol, and its linear counterpart, 1-tetradecanol (B3432657). While specific experimental data for this compound is limited, we can infer its properties based on extensive studies comparing branched and linear alcohols of similar molecular weight (C14H30O).
The core difference lies in how these molecules arrange themselves at interfaces. Linear alcohols can pack tightly, leading to a dense interfacial film, whereas the bulky nature of branched alcohols prevents such efficient packing. This structural difference profoundly influences key surfactant parameters such as surface tension reduction, micelle formation, and foam stability.
Molecular Structure: Branched vs. Linear
The fundamental difference between this compound and 1-tetradecanol is the arrangement of their fourteen carbon atoms. 1-tetradecanol possesses a straight alkyl chain, while this compound has a branched structure with the hydroxyl group located on a tertiary carbon. This branching creates steric hindrance, which is central to its altered surfactant properties.
Comparative Analysis of Surfactant Properties
The divergence in molecular architecture leads to significant differences in performance. Generally, branching in the hydrophobe increases water solubility and affects how molecules orient at the air-water interface.[1] This leads to several key distinctions summarized in the table below.
| Property | This compound (Branched - Inferred) | 1-Tetradecanol (Linear) | Rationale |
| Critical Micelle Concentration (CMC) | Higher | Lower | The steric hindrance of branched chains makes micellization less energetically favorable, requiring a higher concentration of monomers to initiate micelle formation.[2] |
| Surface Tension at CMC (γcmc) | Lower | Higher | Branched chains disrupt the packing at the air-water interface more effectively, leading to a greater reduction in surface tension before micelles form.[2] |
| Foam Generation & Stability | Lower | Higher | Tightly packed linear chains at the interface create a more stable, elastic film, leading to persistent foam. The less-ordered film of branched alcohols results in foams that are less stable and break down more quickly.[1][3] |
| Wetting Power | Higher | Lower | Branched alcohol ethoxylates have been shown to reduce wetting time significantly compared to linear equivalents, a property likely extending to the alcohols themselves due to faster diffusion to the interface. |
| Molecular Packing at Interface | Lower Density | Higher Density | The bulky structure of branched alcohols prevents the close alignment that linear chains can achieve, resulting in a less dense and more disordered interfacial layer.[4] |
Experimental Protocols
Accurate comparison of surfactant properties relies on standardized experimental methodologies. Below are protocols for determining key parameters like surface tension, critical micelle concentration, and foam stability.
Surface Tension and Critical Micelle Concentration (CMC) Determination
A common and effective method for determining both surface tension and CMC is through tensiometry.
-
Preparation of Solutions : A series of aqueous solutions with increasing concentrations of the alcohol surfactant are prepared using deionized water.
-
Instrumentation : A surface tensiometer, utilizing either the Du Noüy ring or Wilhelmy plate method, is calibrated according to the manufacturer's instructions.
-
Measurement :
-
The surface tension of each solution is measured, starting from the lowest concentration.
-
The platinum ring or plate must be thoroughly cleaned and flamed between measurements to prevent cross-contamination.
-
Measurements are typically conducted at a constant temperature (e.g., 25°C).
-
-
Data Analysis :
-
Surface tension is plotted against the logarithm of the surfactant concentration.
-
Initially, the surface tension will decrease linearly with the log of the concentration.
-
The CMC is identified as the concentration at which the surface tension plateaus.[5] The value of the surface tension in this plateau region is the γcmc.
-
An alternative method for CMC determination is conductometry, which is particularly useful for ionic surfactants but can also be adapted for non-ionic ones by observing changes in the solution's conductivity upon micelle formation.[2]
Foam Stability Assessment (Ross-Miles Method)
The Ross-Miles method is a standardized approach to quantify foaming ability and stability.
-
Apparatus : The setup consists of a thermostated glass column with a reservoir at the top and a collection vessel at the bottom.
-
Procedure :
-
A specific volume of the surfactant solution at a defined concentration (typically above the CMC) is placed in the bottom of the column.
-
Another volume of the same solution is placed in the reservoir and allowed to fall a set distance into the lower solution, generating foam.
-
-
Measurement :
-
The initial height of the foam column is measured immediately after the solution from the reservoir has been added. This value indicates the foamability.
-
The height of the foam is measured again after a set period (e.g., 5 minutes) to determine its stability.
-
-
Comparison : The experiment is repeated for both the branched and linear alcohols, and the initial and final foam heights are compared to assess relative performance.
Conclusion
The choice between a branched and a linear alcohol surfactant depends heavily on the desired application.
-
Linear alcohols , like 1-tetradecanol, are superior for applications requiring high, stable foam, such as in detergents and personal care products.[1] Their ability to form tightly packed, stable films at interfaces makes them ideal for these roles.
-
Branched alcohols , represented by the characteristics of this compound, offer advantages in applications where rapid wetting and low, unstable foam are desirable.[2] Their higher CMC and lower surface tension can be beneficial in industrial processes, coatings, and certain drug delivery systems where efficient surface coverage is more critical than foam persistence.
Ultimately, the molecular architecture of an alcohol surfactant is a key determinant of its physical and performance properties. By understanding the relationship between structure and function, researchers can make more informed decisions in the design and formulation of advanced chemical and pharmaceutical products.
References
- 1. shell.com [shell.com]
- 2. es.firp-ula.org [es.firp-ula.org]
- 3. Effects of Fatty Alcohols with Different Chain Lengths on the Performance of Low pH Biomass-Based Foams for Radioactive Decontamination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
A Comparative Thermal Analysis of 5-Butyldecan-5-ol and Structurally Related Aliphatic Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative thermal analysis of 5-Butyldecan-5-ol, a tertiary decanol, with its structurally related isomers, the linear primary alcohol 1-tetradecanol (B3432657) and the branched primary alcohol 2-methyl-1-tridecanol (B8444148). The thermal behavior of these compounds, investigated through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is crucial for understanding their stability, purity, and handling requirements in various scientific and industrial applications, including drug formulation and development.
Introduction to Thermal Analysis of Alcohols
Thermal analysis techniques, such as TGA and DSC, are indispensable tools for characterizing the physicochemical properties of organic compounds. TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition pathways. DSC measures the heat flow into or out of a sample as a function of temperature, revealing phase transitions such as melting and boiling points, as well as the enthalpies associated with these processes. For long-chain alcohols, these analyses help to elucidate the impact of structural features like chain length, branching, and the position of the hydroxyl group on their thermal properties.
Comparative Analysis of C14H30O Isomers
The thermal decomposition of tertiary alcohols typically proceeds through a dehydration mechanism, leading to the formation of an alkene and water. This is in contrast to primary alcohols, which may undergo more complex decomposition pathways.
For a direct comparison, we will examine the available thermal data for two isomers of this compound: 1-tetradecanol (a linear primary alcohol) and 2-methyl-1-tridecanol (a branched primary alcohol).
Data Presentation
| Property | This compound (Predicted) | 1-Tetradecanol (Experimental) | 2-Methyl-1-tridecanol (Experimental) |
| Molecular Formula | C14H30O | C14H30O | C14H30O |
| Molecular Weight ( g/mol ) | 214.42 | 214.42 | 214.42 |
| Structure | Tertiary, Branched | Primary, Linear | Primary, Branched |
| Melting Point (°C) | Lower than linear isomer | 38-40 | No data available |
| Boiling Point (°C) | Lower than linear isomer | ~263-289 | No data available |
| Decomposition Onset (°C) | Expected to be lower than primary isomers | ~150-200 (in inert atmosphere) | No data available |
| Primary Decomposition Pathway | Dehydration to form alkenes | Dehydrogenation, C-C bond cleavage | Dehydrogenation, C-C bond cleavage |
Experimental Protocols
A general methodology for conducting TGA and DSC analysis on long-chain alcohols is outlined below.
Thermogravimetric Analysis (TGA)
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of the alcohol sample into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the TGA curve.
Differential Scanning Calorimetry (DSC)
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Hermetically seal 2-5 mg of the alcohol sample in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Experimental Conditions:
-
Purge Gas: Use an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Cool the sample to a low temperature (e.g., -20°C).
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above its expected boiling point.
-
Cool the sample back to the initial temperature at the same rate.
-
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (onset and peak) and the enthalpy of fusion from the endothermic peak on the heating curve. The boiling point can be determined from the onset of the broad endothermic event corresponding to vaporization.
Visualizations
Caption: Isomeric classification of this compound.
Caption: Workflow for TGA and DSC analysis.
A Comparative Analysis of the Biological Activities of 1-Decanol, 1-Dodecanol, and Tea Tree Oil
In the continuous search for novel bioactive compounds, a thorough evaluation of their biological activities is paramount. This guide provides a comparative analysis of the antimicrobial and cytotoxic properties of two long-chain fatty alcohols, 1-Decanol and 1-Dodecanol, alongside the well-known natural antiseptic, Tea Tree Oil. The following sections present quantitative data from in vitro studies, detailed experimental protocols for the assays conducted, and a visual representation of the experimental workflow for determining antimicrobial efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective comparison of these compounds.
Comparative Biological Activity Data
The antimicrobial and cytotoxic activities of 1-Decanol, 1-Dodecanol, and Tea Tree Oil are summarized in the table below. The data highlights the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the half-maximal inhibitory concentration (IC50) indicating the cytotoxicity against human cell lines.
| Compound | Biological Activity | Test Organism/Cell Line | Result |
| 1-Decanol | Antimicrobial | Staphylococcus aureus | MIC: 80 µg/mL[1] |
| Antimicrobial | Escherichia coli | MIC: > 50 mg/mL[2] | |
| 1-Dodecanol | Antimicrobial | Staphylococcus aureus | MIC: 80 µg/mL[1] |
| Antimicrobial | Escherichia coli | No significant activity reported | |
| Tea Tree Oil | Antimicrobial | Staphylococcus aureus | MIC: 0.2% v/v (1.8 mg/mL)[3] |
| Antimicrobial | Escherichia coli | MIC: 0.5% v/v[4] | |
| Cytotoxicity | Hep G2 (Hepatocellular carcinoma) | IC50: 0.02 g/L[5][6] | |
| Cytotoxicity | HeLa (Cervical cancer) | IC50: 2.8 g/L[5][6] | |
| Cytotoxicity | A549 (Lung carcinoma) | IC50: 0.012% v/v[7] | |
| Cytotoxicity | MCF-7 (Breast adenocarcinoma) | IC50: 0.031% v/v[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for the accurate assessment and comparison of the biological activities of the test compounds.
The broth microdilution method is a standardized technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10][11]
a. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of 1-Decanol, 1-Dodecanol, and Tea Tree Oil in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a concentration at least 10 times the highest concentration to be tested.
-
Bacterial Strains: Use quality control strains such as Staphylococcus aureus (e.g., ATCC 25923) and Escherichia coli (e.g., ATCC 25922).
-
Growth Medium: Mueller-Hinton Broth (MHB) is the recommended medium for this assay.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a microplate reader.
b. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Assay Procedure:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.
-
The last well in the series, containing no test compound, serves as the positive growth control. A well with only uninoculated broth serves as the negative control.
-
Inoculate each well (except the negative control) with 100 µL of the prepared bacterial inoculum.
-
Incubate the plates at 37°C for 18-24 hours.
d. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]
a. Cell Culture and Seeding:
-
Culture the desired human cell lines (e.g., Hep G2, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
b. Treatment with Test Compounds:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the existing medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the test compounds.
-
Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.
c. MTT Assay Procedure:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
d. Data Analysis:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.
Visualizing Experimental Workflows
To further clarify the experimental process, the following diagram illustrates the workflow for the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC determination.
References
- 1. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Selected Essential Oils against Selected Pathogenic Bacteria: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tea Tree Essential Oil Kills Escherichia coli and Staphylococcus epidermidis Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. ibg.kit.edu [ibg.kit.edu]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Long-Chain Tertiary Alcohols: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The toxicological profiles of long-chain tertiary alcohols are of increasing interest in the fields of drug development, industrial chemical safety, and environmental science. Understanding their cytotoxic effects is crucial for assessing their potential as therapeutic agents, as excipients in drug formulations, or as environmental contaminants. This guide provides a comparative overview of the cytotoxicity of long-chain tertiary alcohols, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity Data
Direct comparative studies on the cytotoxicity of a homologous series of long-chain tertiary alcohols are limited in the publicly available literature. However, studies on related long-chain and branched-chain alcohols suggest a structure-activity relationship where cytotoxicity often increases with carbon chain length, up to a certain point where decreased water solubility may limit bioavailability and thus apparent toxicity. For instance, it has been reported that for some long-chain fatty alcohols, a longer carbon chain is associated with stronger toxicity[1].
To illustrate how such comparative data would be presented, the following table summarizes hypothetical IC50 values for a series of long-chain tertiary alcohols against a generic human cancer cell line. These values are for illustrative purposes and are designed to show the expected trend based on available data for other long-chain alcohols.
| Compound | Carbon Chain Length | Molecular Weight ( g/mol ) | Hypothetical IC50 (µM) on Human Cancer Cell Line (e.g., HeLa) |
| 2-methyl-2-decanol | C11 | 172.33 | 150 |
| 2-methyl-2-dodecanol | C13 | 200.38 | 85 |
| 2-methyl-2-tetradecanol | C15 | 228.43 | 40 |
| 2-methyl-2-hexadecanol | C17 | 256.49 | 25 |
| 2-methyl-2-octadecanol | C19 | 284.54 | 50 (decreased activity may be observed due to lower solubility) |
Note: The IC50 values are hypothetical and intended for illustrative purposes only. Actual values would need to be determined experimentally. The trend of increasing cytotoxicity with chain length followed by a potential decrease due to solubility issues is a common observation for lipophilic compounds.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the cytotoxicity of lipophilic compounds like long-chain tertiary alcohols.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Long-chain tertiary alcohols of interest
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the long-chain tertiary alcohols in complete medium. Due to their lipophilic nature, a solubilizing agent like DMSO may be required at a final concentration that is non-toxic to the cells (typically <0.5%). Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO, if used) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with long-chain tertiary alcohols
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the long-chain tertiary alcohols at their IC50 concentrations for a predetermined time (e.g., 24 hours). Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Signaling Pathways in Alcohol-Induced Cytotoxicity
While specific signaling pathways for long-chain tertiary alcohols are not well-elucidated, the mechanisms of cytotoxicity induced by other alcohols, such as ethanol, can provide a foundational model. A common pathway involves the induction of oxidative stress and subsequent apoptosis.
Below is a diagram illustrating a generalized pathway of alcohol-induced apoptosis. Long-chain tertiary alcohols, due to their lipophilic nature, may interact with cellular membranes, leading to membrane disruption and the generation of reactive oxygen species (ROS). This oxidative stress can trigger downstream apoptotic signaling cascades.
References
Comparative Spectroscopic Analysis of Branched C14 Alcohol Isomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of branched C14 alcohol isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of publicly accessible, comprehensive experimental data for a wide range of branched C14 alcohol isomers, this guide combines available data with predicted values and established spectroscopic principles to serve as a practical reference. The methodologies detailed herein provide a framework for obtaining and interpreting spectral data for these and similar compounds.
Introduction to Spectroscopic Analysis of Branched Alcohols
Branched-chain alcohols are crucial intermediates in various industrial applications, including the synthesis of surfactants, lubricants, and pharmaceuticals. The precise characterization of their isomeric forms is essential as different branching patterns can significantly influence their physicochemical properties and biological activities. Spectroscopic methods offer powerful tools for the unambiguous identification and differentiation of these isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shift of each nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of isomers based on the position and splitting patterns of the NMR signals.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule. For alcohols, the characteristic O-H and C-O stretching vibrations are of primary diagnostic importance. The position of the C-O stretching absorption can sometimes provide clues about the substitution pattern of the alcohol (primary, secondary, or tertiary).[1][2][3]
-
Mass Spectrometry (MS): Determines the molecular weight of a molecule and provides information about its structure through fragmentation patterns. The way a molecule fragments upon ionization is often unique to its isomeric form.[4][5][6]
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a selection of branched C14 alcohol isomers. Please note that where specific experimental data was not available, typical chemical shift ranges and predicted fragmentation patterns are provided based on established principles of spectroscopy.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Typical Values)
| Isomer Name | -CH₂OH Protons (δ, ppm) | -CH- (Branch Point) Proton (δ, ppm) | -CH₃ Protons (δ, ppm) | Other Notable Resonances (δ, ppm) |
| 2-Ethyl-dodecan-1-ol | ~3.4-3.6 (d) | ~1.3-1.5 (m) | ~0.8-0.9 (t) | 1.2-1.4 (m, long chain CH₂) |
| 2-Propyl-undecan-1-ol | ~3.4-3.6 (d) | ~1.3-1.5 (m) | ~0.8-0.9 (t) | 1.2-1.4 (m, long chain CH₂) |
| 2-Butyl-decan-1-ol | ~3.4-3.6 (d) | ~1.3-1.5 (m) | ~0.8-0.9 (t) | 1.2-1.4 (m, long chain CH₂) |
| 3-Methyl-tridecan-1-ol | ~3.6-3.7 (t) | ~1.4-1.6 (m) | ~0.8-0.9 (d) | 1.1-1.4 (m, long chain CH₂) |
Note: Chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS). Multiplicity is indicated as (s) singlet, (d) doublet, (t) triplet, (q) quartet, (m) multiplet. These are predicted values and may vary based on solvent and other experimental conditions.[7][8][9]
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Typical Values)
| Isomer Name | -CH₂OH Carbon (δ, ppm) | -CH- (Branch Point) Carbon (δ, ppm) | -CH₃ Carbons (δ, ppm) | Other Notable Resonances (δ, ppm) |
| 2-Ethyl-dodecan-1-ol | ~65-68 | ~40-45 | ~10-15 (ethyl CH₃), ~14 (chain end CH₃) | ~22-35 (alkyl chain CH₂) |
| 2-Propyl-undecan-1-ol | ~65-68 | ~40-45 | ~14 (propyl and chain end CH₃) | ~20-35 (alkyl chain CH₂) |
| 2-Butyl-decan-1-ol | ~65-68 | ~40-45 | ~14 (butyl and chain end CH₃) | ~20-35 (alkyl chain CH₂) |
| 3-Methyl-tridecan-1-ol | ~60-63 | ~35-40 | ~15-20 (methyl branch), ~14 (chain end CH₃) | ~22-35 (alkyl chain CH₂) |
Note: These are predicted values and may vary based on solvent and other experimental conditions.[10][11][12]
Table 3: Mass Spectrometry Data - Key Fragmentation Patterns
| Isomer Name | Molecular Ion (M⁺) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| 2-Ethyl-dodecan-1-ol | 214 (weak or absent) | 43 or 57 | M-18 (H₂O loss), M-29 (loss of C₂H₅), M-43 (loss of C₃H₇) |
| 2-Propyl-undecan-1-ol | 214 (weak or absent) | 43 or 57 | M-18 (H₂O loss), M-43 (loss of C₃H₇), M-57 (loss of C₄H₉) |
| 2-Butyl-decan-1-ol | 214 (weak or absent) | 43 or 57 | M-18 (H₂O loss), M-57 (loss of C₄H₉), M-71 (loss of C₅H₁₁) |
| 3-Methyl-tridecan-1-ol | 214 (weak or absent) | 43 or 57 | M-18 (H₂O loss), M-31 (loss of CH₂OH), M-45 (loss of C₂H₅O) |
Note: The molecular ion peak for primary alcohols is often weak or absent. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of water) are common fragmentation pathways.[4][5][13]
Table 4: IR Spectroscopy Data - Characteristic Absorption Bands
| Isomer Name | O-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| Branched C14 Alcohols | 3200-3600 (broad, strong) | 2850-2960 (strong) | ~1050 (strong) |
Note: The O-H stretching band is typically broad due to hydrogen bonding. The C-O stretching frequency for primary alcohols is consistently around 1050 cm⁻¹.[1][14][15]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of branched C14 alcohol isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the alcohol isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-5 seconds.
-
Spectral width: 0-12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-220 ppm.
-
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via Gas Chromatography (GC) for separation of isomers and direct injection into the mass spectrometer.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) at a rate of 10 °C/min.
-
Carrier Gas: Helium.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 30-400.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the comparative spectroscopic analysis of branched C14 alcohol isomers.
Logical Relationships in Spectral Interpretation
The identification of a specific branched C14 alcohol isomer relies on the logical integration of data from all three spectroscopic techniques. The following diagram illustrates the decision-making process.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. GCMS Section 6.10 [people.whitman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. MS Fragmentation | OpenOChem Learn [learn.openochem.org]
- 7. compoundchem.com [compoundchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Safe Disposal of 5-Butyldecan-5-ol: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 5-Butyldecan-5-ol is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential to mitigate risks associated with its flammability and potential health hazards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be aware of the inherent hazards of this compound. It is a flammable liquid and vapor that may be fatal if swallowed or enters the airways.[1] Repeated exposure can cause skin dryness or cracking.[1] Furthermore, vapor-air mixtures can be explosive, and the substance may react violently with strong oxidizing agents.[1][2]
Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE and key safety data for this compound.
| Parameter | Specification | Source |
| Eye/Face Protection | Protective glasses or face shield. | [1][2] |
| Hand Protection | Protective gloves (consult manufacturer for specific material). | [1][2] |
| Skin and Body Protection | Flame retardant antistatic protective clothing. | [1][2] |
| Respiratory Protection | For vapors, use a respirator with Filter A (for organic compounds). | [2] |
| Flash Point | 46.0 °C (114.8 °F) - closed cup | [2] |
| Explosive Limits | Lower: 0.8% (V), Upper: 2.6% (V) | [2] |
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved waste disposal plant.[1] Do not discharge the chemical into drains or the environment, as this poses a significant explosion risk and can lead to contamination.[1][2]
1. Waste Collection and Storage:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
The container must be kept tightly closed in a dry, well-ventilated area.[2]
-
Store the waste container away from heat, sparks, open flames, hot surfaces, and other sources of ignition.[1][2] No smoking should be permitted in the storage area.[1]
-
Ensure the storage area is separate from incompatible materials such as strong oxidizing agents and various plastics.[2]
2. Handling and Transfer:
-
When transferring the waste, wear the appropriate PPE as detailed in the table above.
-
Use only non-sparking tools and explosion-proof equipment.[1][2]
-
Ground and bond the container and receiving equipment to prevent static discharge.[1][2]
3. Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel from the area.[1][2]
-
Ensure adequate ventilation and eliminate all ignition sources.[1][2]
-
Prevent the spill from entering drains by using drain covers or other barriers.[1][2]
-
Contain and absorb the spill using a liquid-absorbent, non-combustible material (e.g., Chemizorb®).[2]
-
Carefully collect the absorbed material and place it into a suitable, sealed container for disposal.
-
Clean the affected area thoroughly.
4. Final Disposal:
-
Arrange for the collection of the this compound waste by a licensed and approved hazardous waste disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Follow all local, state, and federal regulations for the disposal of flammable and hazardous chemical waste.
III. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
